Isoquinine
Description
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Properties
CAS No. |
697260-51-8 |
|---|---|
Molecular Formula |
C₂₀H₂₄N₂O₂ |
Molecular Weight |
324.42 |
Synonyms |
(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol |
Origin of Product |
United States |
Foundational & Exploratory
The Isoquinoline Core: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on the fundamental structure, properties, synthesis, and biological significance of the isoquinoline core. Isoquinoline and its derivatives represent a critical class of N-heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities.[1] This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support research and development in medicinal chemistry.
The Basic Structure of the Isoquinoline Core
Isoquinoline is a heterocyclic aromatic organic compound, structurally isomeric with quinoline.[2] It consists of a benzene ring fused to a pyridine ring, with the nitrogen atom located at position 2. This arrangement is also referred to as 2-benzazine. The isoquinoline scaffold is the foundational structure for a vast family of alkaloids, including well-known compounds like papaverine and morphine.[3] The numbering of the isoquinoline ring system is illustrated below.
Caption: The basic chemical structure and numbering of the isoquinoline core.
Physicochemical Properties
Isoquinoline is a colorless to slightly yellow hygroscopic liquid or solid with a characteristic, unpleasant odor.[3][4] It is a weak base and forms salts with strong acids.[3][5] The key quantitative properties of the unsubstituted isoquinoline core are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₇N | [5] |
| Molar Mass | 129.16 g/mol | [5] |
| Melting Point | 26–28 °C (79–82 °F) | [5] |
| Boiling Point | 242–243 °C (468–469 °F) | [4][5] |
| Density | 1.099 g/cm³ | [5] |
| Acidity (pKa of conjugate acid) | 5.14 | [5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and other organic solvents. | [3][5] |
Key Experimental Protocols for Synthesis
Several classical methods are employed for the synthesis of the isoquinoline core and its derivatives. These reactions are fundamental tools for medicinal chemists.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be oxidized to isoquinolines. The reaction typically requires a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[6][7][8]
Caption: A generalized experimental workflow for the Bischler-Napieralski reaction.
Detailed Protocol:
-
Step 1: Reaction Setup: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).
-
Step 2: Addition of Reagents: Add an anhydrous solvent such as dichloromethane (DCM) or toluene, followed by the slow addition of a dehydrating agent like phosphorus oxychloride (POCl₃, ~2-5 equivalents).
-
Step 3: Cyclization: Fit the flask with a reflux condenser under a nitrogen atmosphere and heat the solution to reflux for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 4: Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Step 5: Neutralization and Extraction: Carefully dissolve the residue in a suitable solvent mixture (e.g., methanol/water) and cool in an ice bath. Neutralize the acidic mixture with a base (e.g., NaHCO₃ or NH₄OH). Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.[9]
-
Step 7 (Optional): Aromatization: The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This reaction is particularly important in the biosynthesis of many isoquinoline alkaloids.[10][11]
Detailed Protocol:
-
Step 1: Dissolution: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or toluene) in a round-bottom flask.
-
Step 2: Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature.
-
Step 3: Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)). The reaction is often effective under mild conditions, especially if the aromatic ring is electron-rich.
-
Step 4: Reaction: Stir the mixture at a temperature ranging from room temperature to reflux for 1-24 hours. Monitor the reaction's progress by TLC.
-
Step 5: Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Step 6: Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the tetrahydroisoquinoline.
Role in Signaling Pathways: The Case of Berberine
Many isoquinoline alkaloids are biologically active and modulate key cellular signaling pathways. Berberine, a prominent isoquinoline alkaloid, has been extensively studied for its therapeutic potential, particularly in metabolic diseases and cancer.[2][5] One of its primary mechanisms of action is the activation of AMP-activated protein kinase (AMPK).
AMPK is a crucial energy sensor that regulates cellular metabolism. Berberine activates AMPK, which in turn initiates a cascade of downstream effects:
-
Glucose Metabolism: Activated AMPK promotes glucose uptake in cells by increasing the translocation of GLUT4 transporters to the cell membrane. It also suppresses hepatic gluconeogenesis, contributing to lower blood glucose levels.[4]
-
Lipid Metabolism: AMPK activation by berberine leads to the inhibition of acetyl-CoA carboxylase (ACC), which reduces fatty acid synthesis and promotes fatty acid oxidation. It also down-regulates transcription factors involved in adipogenesis, such as PPAR-γ.[4][12]
-
Anti-inflammatory Effects: The activation of AMPK by berberine can suppress inflammatory pathways, such as the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[5][13]
Caption: Signaling pathway of Berberine via activation of the master metabolic regulator, AMPK.
General Experimental Workflow for Biological Screening
The discovery of new drug candidates based on the isoquinoline scaffold often involves a systematic screening process to identify and characterize biological activity.
Caption: A generalized workflow for the screening and development of bioactive isoquinoline compounds.
This workflow involves:
-
Synthesis: Creation of a diverse library of isoquinoline derivatives.
-
Primary Screening: High-throughput screening (HTS) of the library against a specific biological target or in a cellular model to identify initial "hits".
-
Hit Confirmation: Re-testing of initial hits and performing dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Assays: Further testing of confirmed hits in different, often more complex, biological assays to confirm the mechanism and assess selectivity.
-
Mechanism of Action (MoA) Studies: In-depth experiments to elucidate how the compound exerts its biological effect at a molecular level.
-
Lead Optimization: A medicinal chemistry effort to synthesize analogs of the most promising hits to improve potency, selectivity, and drug-like properties (ADME/Tox), guided by structure-activity relationship (SAR) studies. This iterative process ultimately leads to the selection of a drug candidate for preclinical development.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berberine for Weight Loss | Ohio State Health & Discovery [health.osu.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. The mechanism of berberine alleviating metabolic disorder based on gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Isolation of Isoquinoline Alkaloids: A Technical Guide to Natural Sources and Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of isoquinoline alkaloids and detailed methodologies for their isolation and purification. Isoquinoline alkaloids represent a large and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of Isoquinoline Alkaloids
Isoquinoline alkaloids are predominantly found in a number of plant families. The concentration and specific type of alkaloid can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest.
The primary plant families known for their rich isoquinoline alkaloid content include:
-
Papaveraceae (Poppy Family): This is arguably the most well-known family for isoquinoline alkaloids. The opium poppy (Papaver somniferum) is a prominent source of morphinane alkaloids such as morphine, codeine, and thebaine.[1] Other genera like Macleaya and Chelidonium are sources of benzophenanthridine alkaloids like sanguinarine and chelerythrine.[2][3][4]
-
Berberidaceae (Barberry Family): This family is a major source of protoberberine alkaloids, with berberine being the most notable example. Species of the Berberis genus, such as Berberis vulgaris (barberry), are rich in berberine, particularly in their roots and bark.[5][6][7][8]
-
Menispermaceae (Moonseed Family): This family contains a variety of isoquinoline alkaloids, including bisbenzylisoquinoline alkaloids like tubocurarine from Chondrodendron tomentosum.
-
Fumariaceae (Fumitory Family): Now often included within Papaveraceae, this family is known for producing protopine and other isoquinoline alkaloids. The genus Corydalis is a significant source.[9]
-
Ranunculaceae (Buttercup Family): This family also contains various isoquinoline alkaloids. For instance, Thalictrum species are known to contain these compounds.[2]
Table 1: Prominent Isoquinoline Alkaloids and Their Natural Sources
| Alkaloid Class | Specific Alkaloid | Primary Plant Source(s) | Plant Part(s) with Highest Concentration | Typical Yield/Content |
| Morphinane | Morphine | Papaver somniferum (Opium Poppy) | Latex (Opium) | ~10% of raw opium[10] |
| Codeine | Papaver somniferum | Latex (Opium) | Variable, often lower than morphine | |
| Thebaine | Papaver bracteatum, Papaver somniferum | Capsules, Roots, Stems, Leaves | Highest in P. bracteatum from specific regions[1] | |
| Protoberberine | Berberine | Berberis vulgaris (Barberry), Coptis chinensis, Hydrastis canadensis (Goldenseal) | Roots, Rhizomes, Bark | 2.44% w/w in dry root mass of B. vulgaris[5], ~5% in the bark of B. vulgaris[6] |
| Palmatine | Coptis chinensis, Berberis species | Roots, Herb | 0.268 mg/g in Pseudofumaria lutea root[2] | |
| Benzophenanthridine | Sanguinarine | Sanguinaria canadensis (Bloodroot), Macleaya cordata, Chelidonium majus | Rhizomes, Roots | 4.85 - 9.59 mg/g in S. canadensis[3] |
| Chelerythrine | Sanguinaria canadensis, Macleaya cordata, Chelidonium majus | Rhizomes, Roots | 2.72 - 6.87 mg/g in S. canadensis[3] | |
| Phthalideisoquinoline | Noscapine | Papaver somniferum | Latex (Opium), Capsules | Crude extract from capsules can contain ~49% noscapine[11] |
| Protopine | Protopine | Fumaria officinalis, Lamprocapnos spectabilis | Whole Plant, Root | 3.350 mg/g in L. spectabilis root[2] |
General Workflow for Isolation and Purification
The isolation of isoquinoline alkaloids from plant material generally follows a multi-step process that takes advantage of their basic nature and solubility properties. The specific details of the protocol will vary depending on the target alkaloid and the plant matrix.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the isolation of key isoquinoline alkaloids. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Isolation of Morphine from Papaver somniferum (Opium Poppy)
This protocol describes a classic acid-base extraction method for isolating morphine from opium, the dried latex of the poppy capsule.
Materials:
-
Raw opium
-
Distilled water
-
Slaked lime (calcium hydroxide)
-
Ammonium chloride or concentrated ammonia solution
-
Filter paper and funnel
-
Beakers and heating apparatus
Procedure:
-
Dissolution: The raw opium is dissolved in boiling water to create a brown liquid solution. Any plant debris or impurities that float to the surface are removed.[10]
-
Basification and Precipitation of Impurities: Slaked lime is added to the solution. This increases the pH, causing the morphine to dissolve as a calcium salt while other alkaloids and impurities precipitate out.[10]
-
Filtration: The solution is filtered to remove the precipitated impurities.[10]
-
Precipitation of Morphine: Concentrated ammonia solution or ammonium chloride is added to the filtrate. This neutralizes the solution and causes the free base of morphine to precipitate out as a solid.[10]
-
Collection and Drying: The precipitated morphine base is collected by filtration, washed with cold water, and then dried. This yields what is often referred to as "morphine base" or "Heroin No. 1".[10] Further purification can be achieved through recrystallization.
Isolation of Berberine from Berberis vulgaris (Barberry) Roots
This protocol outlines a method for extracting and purifying berberine from the roots of Berberis vulgaris.
Materials:
-
Dried and powdered roots of Berberis vulgaris
-
Methanol or ethanol
-
2% Sulfuric acid
-
Diethyl ether
-
25% Ammonia solution
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Extraction: The powdered root material is macerated with ethanol or methanol for an extended period (e.g., 72 hours), often with the aid of ultrasonication to enhance extraction efficiency.[2]
-
Solvent Evaporation: The extract is filtered, and the solvent is removed under vacuum using a rotary evaporator to yield a concentrated residue.[2]
-
Acidification and Defatting: The residue is dissolved in a 2% sulfuric acid solution. This acidic aqueous layer is then washed with diethyl ether in a separatory funnel to remove fats and other non-polar impurities.[2]
-
Basification and Precipitation: The aqueous layer is then made basic (pH 9-10) by the addition of a 25% ammonia solution. This causes the berberine and other alkaloids to precipitate out of the solution as free bases.[2]
-
Collection and Purification: The precipitate is collected by filtration and can be further purified by chromatographic techniques such as column chromatography or preparative HPLC. Crystallization can also be employed for final purification.[12][13]
Isolation of Sanguinarine from Sanguinaria canadensis (Bloodroot)
This protocol details the extraction of sanguinarine from the rhizomes of Sanguinaria canadensis.
Materials:
-
Dried and powdered rhizomes of Sanguinaria canadensis
-
Ethanol
-
2% Sulfuric acid
-
Diethyl ether
-
25% Ammonia solution
-
Methanol for HPLC
Procedure:
-
Maceration and Extraction: The powdered plant material is macerated with ethanol for 72 hours, followed by continuous extraction in an ultrasonic bath for 5 hours.[3]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under vacuum.[3]
-
Acid-Base Extraction: The residue is dissolved in 2% sulfuric acid and then washed with diethyl ether to remove lipophilic impurities. The acidic aqueous layer is then basified with 25% ammonia solution to precipitate the alkaloids.[3]
-
Collection and Analysis: The precipitate containing sanguinarine and other alkaloids is collected. For quantification and further purification, the dried extract can be dissolved in methanol and analyzed by HPLC.[3]
Biosynthesis of Isoquinoline Alkaloids
The biosynthesis of isoquinoline alkaloids in plants originates from the amino acid tyrosine. A simplified representation of this pathway leading to the core isoquinoline structure is depicted below.
This guide provides a foundational understanding of the natural sources and isolation of isoquinoline alkaloids. For further in-depth research and development, it is recommended to consult the primary scientific literature for specific and optimized protocols tailored to the alkaloid and plant species of interest.
References
- 1. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]
- 3. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 5. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 7. Berberis vulgaris: specifications and traditional uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine and barberry (Berberis vulgaris): A clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Poppy To Heroin ~ Step 3: Extracting Morphine | Wide Angle | PBS [pbs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN111205285B - Purification method and crystal form of berberine or berberine salt - Google Patents [patents.google.com]
- 13. CN111100121B - Purification method of berberine or hydrochloride thereof - Google Patents [patents.google.com]
The intricate pathways of isoquinoline alkaloid biosynthesis in plants: A technical guide for researchers.
An in-depth exploration of the biosynthetic routes from primary metabolism to a diverse array of pharmacologically significant isoquinoline derivatives, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the core enzymatic steps, regulatory mechanisms, and provides an overview of key experimental methodologies.
Introduction
Isoquinoline alkaloids (IQAs) represent a vast and structurally diverse group of plant secondary metabolites, many of which possess remarkable pharmacological properties. From the potent analgesics morphine and codeine to the antimicrobial berberine and the anticancer agent noscapine, these compounds have been utilized in traditional and modern medicine for centuries. The biosynthesis of IQAs in plants is a complex network of enzymatic reactions that channels primary metabolites into intricate molecular architectures. This guide elucidates the core biosynthetic pathways, presents quantitative data on key enzymatic reactions, and details experimental protocols for their investigation.
The Central Pathway: From L-Tyrosine to (S)-Reticuline
The biosynthesis of all benzylisoquinoline alkaloids (BIAs), the largest class of IQAs, originates from the amino acid L-tyrosine. Through a series of enzymatic conversions, L-tyrosine is transformed into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules marks the first committed step in BIA biosynthesis, catalyzed by (S)-norcoclaurine synthase (NCS). This reaction forms the central intermediate, (S)-norcoclaurine, from which a multitude of diverse alkaloid structures are derived.[1][2] Subsequent reactions involving a series of O-methyltransferases (OMTs) and an N-methyltransferase (NMT) lead to the formation of (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous BIA subgroups.[3][4][5]
Branch Pathways from (S)-Reticuline
(S)-Reticuline serves as the last common precursor for a wide array of structurally diverse BIAs. The fate of (S)-reticuline is determined by the specific enzymatic machinery present in a particular plant species, leading to the production of distinct classes of alkaloids.
Morphinan Alkaloid Biosynthesis (Morphine and Codeine)
In opium poppy (Papaver somniferum), the biosynthesis of morphinan alkaloids requires the epimerization of (S)-reticuline to (R)-reticuline.[4] This conversion is catalyzed by the enzyme STORR, a fusion protein containing a cytochrome P450 domain and an oxidoreductase domain.[6] (R)-Reticuline then undergoes a series of reactions including phenol coupling, reduction, and demethylation to yield thebaine, codeine, and finally morphine.[4][7] The final steps of morphine biosynthesis are spatially separated, with some reactions occurring in sieve elements and the final conversions to codeine and morphine taking place in laticifers, where morphine accumulates.[4][8]
Protoberberine and Benzophenanthridine Alkaloid Biosynthesis (Berberine and Sanguinarine)
The biosynthesis of protoberberine and benzophenanthridine alkaloids diverges from the morphinan pathway at (S)-reticuline. The berberine bridge enzyme (BBE), a FAD-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine.[9][10] (S)-Scoulerine is a key intermediate that can be further metabolized to produce a variety of protoberberine alkaloids, such as berberine, or can be converted to benzophenanthridine alkaloids like sanguinarine through a series of reactions involving cytochrome P450 enzymes and other oxidases.[1][11][12]
Papaverine Biosynthesis
The biosynthesis of papaverine, a benzylisoquinoline alkaloid lacking a methylenedioxy bridge, also originates from (S)-norcoclaurine. Two main pathways have been proposed: the 'NH' pathway involving N-demethylated intermediates and the 'NCH3' pathway proceeding through N-methylated intermediates like (S)-reticuline.[13][14] Recent studies suggest that the papaverine pathway primarily proceeds via (S)-reticuline, which is methylated to (S)-laudanine. A subsequent N-demethylation step yields tetrahydropapaverine, a direct precursor to papaverine.[15]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of isoquinoline alkaloid biosynthesis are governed by the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for selected enzymes in the pathways.
Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)
| Substrate | Km (µM) | Hill Coefficient | Plant Source | Reference |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 | - | Thalictrum flavum | [7] |
| Dopamine | - | 1.8 | Thalictrum flavum | [7] |
| 4-HPAA | 700 | - | Recombinant T. flavum NCS in E. coli | [1] |
| Dopamine | - | 1.98 | Recombinant T. flavum NCS in E. coli | [1] |
Table 2: Kinetic Parameters of Berberine Bridge Enzyme (BBE)
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Plant Source | Reference |
| (S)-Reticuline | - | - | - | Eschscholzia californica | [16] |
| (S)-Reticuline | - | - | - | Papaver somniferum | [17] |
Table 3: Kinetic Parameters of Selected O-Methyltransferases (OMTs)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Plant Source | Reference |
| SOMT1 | (S)-Scoulerine | 86.35 | - | 20.01 | Nelumbo nucifera | [11] |
| NnOMT6 | (S)-Norcoclaurine | 281.73 | - | 16.59 | Nelumbo nucifera | [11] |
| CnTYR-N201S | L-Tyrosine | 1890 | 182.9 | 9.68 x 104 | Corynebacterium glutamicum | [18] |
| CnTYR-N201S | Tyramine | 1780 | 197.5 | 1.11 x 105 | Corynebacterium glutamicum | [18] |
Experimental Protocols
The elucidation of isoquinoline alkaloid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful technique for the functional characterization of genes by transiently suppressing their expression.
Protocol Outline:
-
Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.[19][20]
-
Agrobacterium Transformation: The VIGS construct is introduced into Agrobacterium tumefaciens.[20]
-
Plant Infiltration: Papaver somniferum seedlings are infiltrated with the transformed Agrobacterium, often using a vacuum infiltration method.[21]
-
Gene Silencing and Analysis: Plants are grown for a period to allow for systemic silencing of the target gene. The effects of gene silencing are assessed by observing any phenotypic changes, quantifying the reduction in target gene transcripts using qRT-PCR, and analyzing the alkaloid profile using techniques like LC-MS/MS.[19][20]
Immunolocalization of Biosynthetic Enzymes
Immunolocalization techniques are used to determine the cellular and subcellular localization of enzymes, providing insights into the spatial organization of biosynthetic pathways.
Protocol Outline:
-
Tissue Fixation: Plant tissues are fixed to preserve cellular structures and antigenicity. Common fixatives include formaldehyde and methanol.[13][22][23]
-
Tissue Permeabilization: Cell walls and membranes are permeabilized to allow antibody penetration. This often involves treatment with cell wall-degrading enzymes and detergents.[13][22]
-
Antibody Incubation: The tissue is incubated with a primary antibody specific to the target enzyme, followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.[22][23]
-
Microscopy: The localization of the fluorescent signal is visualized using confocal laser scanning microscopy.[24]
LC-MS/MS for Alkaloid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of isoquinoline alkaloids in plant extracts.
Protocol Outline:
-
Sample Extraction: Plant material is homogenized and extracted with a suitable solvent, often an acidic methanol solution.[15][25]
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The alkaloids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an acid modifier like formic acid.[15][26]
-
Mass Spectrometric Detection: The separated compounds are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.[15][27]
Conclusion
The biosynthesis of isoquinoline derivatives in plants is a testament to the intricate and highly regulated nature of plant secondary metabolism. The pathways detailed in this guide, from the central role of (S)-reticuline to the specialized branches leading to a myriad of bioactive compounds, highlight the evolutionary elegance of these metabolic networks. A thorough understanding of these pathways, supported by robust quantitative data and advanced experimental techniques, is crucial for the metabolic engineering of plants and microorganisms to enhance the production of valuable pharmaceuticals and for the discovery of novel drug candidates. The continued exploration of these complex biosynthetic routes promises to unlock further potential for human health and biotechnology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Transcriptome and Metabolome Analysis of Isoquinoline Alkaloid Biosynthesis of Coptis chinensis in Different Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]
- 21. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 26. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoquinoline: CAS Number and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of isoquinoline, a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis, and visualizations of its role in key biological signaling pathways.
Core Chemical Identity and Properties
Isoquinoline is a structural isomer of quinoline, with the nitrogen atom located at position 2.[1] It is a colorless to yellowish hygroscopic liquid or solid with a pungent, unpleasant odor.[1][2] Impure samples may appear brownish.[1][2]
CAS Number: 119-65-3[1]
Table 1: Physical and Chemical Properties of Isoquinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | [1] |
| Molar Mass | 129.16 g/mol | [1] |
| Appearance | Colorless to yellowish oily liquid or hygroscopic platelets (solid) | [1][3] |
| Odor | Penetrating, unpleasant, similar to a mix of anise oil and benzaldehyde | [1][4] |
| Melting Point | 26–28 °C (79–82 °F; 299–301 K) | [1][5] |
| Boiling Point | 242–243 °C (468–469 °F; 515–516 K) | [1][5] |
| Density | 1.099 g/cm³ | [1] |
| Solubility | Low solubility in water; soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents. Soluble in dilute acids. | [1] |
| pKa (of the conjugate acid) | 5.14 | [1][2] |
| Refractive Index (n²⁰/D) | 1.623 | [5] |
| Flash Point | 107 °C (225 °F) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isoquinoline. Key spectral data are summarized below.
Table 2: Spectroscopic Data for Isoquinoline
| Technique | Key Peaks / Maxima | Reference(s) |
| ¹H NMR | Signals for all protons are sharp. In CDCl₃, signals for C1-H and C3-H are distinct. | [6] |
| ¹³C NMR | Full spectrum available from various sources. | [7][8] |
| IR Spectroscopy | A prominent band at 786 cm⁻¹ is observed. The C-H stretching vibration is observed at 3052 cm⁻¹. | [9] |
| UV-Vis Spectroscopy | Electronic origin at 31,984 cm⁻¹ (in vapor phase). Spectra in solution show maxima up to 5.4 eV. | [9][10] |
Chemical Reactivity and Stability
Isoquinoline is a weak base and readily forms salts with strong acids.[1][2] It is considered a stable compound but can yellow upon storage.[4] Its reactivity is characterized by the following:
-
Electrophilic Aromatic Substitution: Occurs on the benzene ring, primarily at positions 5 and 8.[2]
-
Nucleophilic Substitution: Takes place on the pyridine ring, preferably at the 1-position.[2]
-
Oxidation: Can be oxidized to form isoquinoline N-oxide with peracetic acid or phthalic acid and pyridine-3,4-dicarboxylic acid with alkaline potassium permanganate.[2]
-
Reduction: Can be reduced to 1,2,3,4-tetrahydroisoquinoline with tin and hydrochloric acid, or to decahydroisoquinoline via catalytic reduction.[2]
Experimental Protocols: Synthesis of the Isoquinoline Scaffold
The isoquinoline core is a fundamental building block in the synthesis of numerous natural products and pharmaceuticals. Two classical methods for its synthesis are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to yield the isoquinoline.[3][11]
Methodology:
-
Amide Formation: A β-arylethylamine is acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.
-
Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heated, typically under reflux in an inert solvent like toluene or xylene, to effect an intramolecular electrophilic aromatic substitution.[3][11][12]
-
Dehydrogenation: The resulting 3,4-dihydroisoquinoline is dehydrogenated to the aromatic isoquinoline using a catalyst such as palladium on carbon (Pd/C) or sulfur at elevated temperatures.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. jk-sci.com [jk-sci.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. OPG [opg.optica.org]
- 10. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
The Precision of Nature: A Technical Guide to the Mechanisms of Common Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms of action for a selection of common and pharmacologically significant isoquinoline alkaloids. By elucidating their interactions with specific cellular targets and downstream signaling pathways, we aim to provide a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. This document details the core mechanisms of morphine, codeine, papaverine, berberine, and sanguinarine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Opioid Receptor Agonists: Morphine and Codeine
Morphine and its derivative codeine are quintessential examples of isoquinoline alkaloids that exert their potent analgesic effects through interaction with the central nervous system. Their primary mechanism involves agonism at opioid receptors, particularly the mu-opioid receptor (μOR).
Molecular Mechanism of Action
Morphine is a potent agonist of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, morphine induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This activation primarily involves the inhibitory G-protein, Gi, which subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in hyperpolarization of neuronal membranes and inhibition of neurotransmitter release, which dampens the transmission of pain signals.[1]
Codeine, in itself, is a weak agonist for the μ-opioid receptor.[1] Its analgesic properties are primarily attributed to its metabolic conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[1] Therefore, the mechanism of action of codeine is largely that of its active metabolite, morphine.
Quantitative Analysis of Receptor Binding and Functional Activity
The affinity of these alkaloids for the μ-opioid receptor and their functional potency can be quantified using various in vitro assays. The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal effective concentration (EC50) and maximum effect (Emax) are indicators of functional potency and efficacy, respectively.
| Alkaloid | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Morphine | Mu-Opioid | Radioligand Binding | Ki | 1.14 | [3] |
| Morphine | Mu-Opioid | [35S]GTPγS Binding | EC50 | 162.3% of control | [4] |
| Codeine | Mu-Opioid | Radioligand Binding | Ki | 3,300 | [3] |
| Morphine-6-glucuronide | Mu-Opioid | Radioligand Binding | Ki | 0.6 | [5] |
Signaling Pathway
Experimental Protocols
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radiolabeled ligand (e.g., [3H]-DAMGO).
-
Unlabeled competitor (e.g., Naloxone for non-specific binding).
-
Test compound (Morphine or Codeine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Phosphodiesterase Inhibitor and Calcium Channel Blocker: Papaverine
Papaverine, another opium alkaloid, is structurally and pharmacologically distinct from morphine. It functions primarily as a smooth muscle relaxant and vasodilator.
Molecular Mechanism of Action
Papaverine's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, with a preference for PDE10A.[6][7] PDEs are responsible for the degradation of cyclic nucleotides, cAMP and cGMP. By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[6] This increase in cyclic nucleotides activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins that promote smooth muscle relaxation.
Additionally, papaverine has been shown to block L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium into smooth muscle cells.[2][8] This reduction in intracellular calcium concentration further contributes to its relaxant effect.
Quantitative Analysis of Enzyme Inhibition and Channel Blocking
| Alkaloid | Target | Assay Type | Parameter | Value | Reference |
| Papaverine | PDE10A | Enzyme Inhibition | IC50 | 4 nM | [6] |
| Papaverine | PDE3A | Enzyme Inhibition | Ki | 279 nM | [7] |
| Papaverine | PDE3B | Enzyme Inhibition | Ki | 417 nM | [7] |
| Papaverine | L-type Ca2+ channels | Functional Assay | - | Inhibits KCl-induced contraction | [2][8] |
Signaling Pathway
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE10A enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Test compound (Papaverine).
-
Assay buffer.
-
96-well or 384-well plates.
-
Fluorescence polarization reader.
Procedure:
-
Enzyme and Substrate Preparation: Dilute the PDE10A enzyme and the FAM-cAMP substrate to their working concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of papaverine.
-
Assay Reaction:
-
Add the test compound or vehicle (control) to the wells of the plate.
-
Add the PDE10A enzyme to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization. In the absence of an inhibitor, the PDE enzyme will cleave the FAM-cAMP, resulting in a low polarization value. In the presence of an inhibitor, the substrate remains intact, leading to a high polarization value.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the papaverine concentration.
-
Determine the IC50 value, which is the concentration of papaverine that causes 50% inhibition of the PDE10A activity.[9]
-
Multi-Target Alkaloid: Berberine
Berberine is a prominent isoquinoline alkaloid found in several medicinal plants. It exhibits a wide range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects, which are attributed to its ability to modulate multiple cellular targets.
Molecular Mechanisms of Action
AMP-Activated Protein Kinase (AMPK) Activation: A key mechanism of berberine is the activation of AMPK, a central regulator of cellular energy homeostasis.[10] Berberine can increase the cellular AMP/ATP ratio, which allosterically activates AMPK.[11] Activated AMPK then phosphorylates numerous downstream targets, leading to the stimulation of catabolic pathways (e.g., glycolysis and fatty acid oxidation) and the inhibition of anabolic pathways (e.g., gluconeogenesis and protein synthesis).[10]
Topoisomerase Inhibition: Berberine has also been identified as a topoisomerase inhibitor. It can intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis. This mechanism contributes to its anti-cancer properties.[12][13]
Quantitative Analysis
| Alkaloid | Target/Process | Assay Type | Parameter | Value/Effect | Reference |
| Berberine | AMPK Activation | Western Blot | - | Increases AMPK phosphorylation at 15-60 µmol/L | [14] |
| Berberine | Topoisomerase II | DNA Cleavage Assay | - | Induces DNA cleavage | [15] |
Signaling Pathway
Experimental Protocols
This method is used to assess the activation of AMPK by detecting its phosphorylation status.
Materials:
-
Cell lines (e.g., HCT116, SW480).
-
Berberine.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-AMPK, anti-total-AMPK).
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE equipment and reagents.
-
Western blotting equipment and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with varying concentrations of berberine for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated AMPK (e.g., anti-phospho-AMPKα Thr172).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal to determine the extent of activation.[14]
Pro-inflammatory Pathway Inhibitor: Sanguinarine
Sanguinarine is a benzophenanthridine alkaloid with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Its mechanisms of action are complex and involve the modulation of multiple signaling pathways.
Molecular Mechanisms of Action
NF-κB Inhibition: Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] It can block the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which prevents the translocation of the active NF-κB dimer to the nucleus. By inhibiting NF-κB, sanguinarine downregulates the expression of numerous pro-inflammatory and pro-survival genes.[16]
PI3K/Akt Pathway Inhibition: Sanguinarine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[17][18] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, sanguinarine can induce apoptosis and cell cycle arrest in cancer cells.[17][18]
Quantitative Analysis
| Alkaloid | Target/Process | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Sanguinarine | Cell Viability | MDA-MB-231 | Alamar Blue | IC50 | 3.56 | [19] |
| Sanguinarine | Cell Viability | MDA-MB-468 | Alamar Blue | IC50 | 2.60 | [19] |
| Sanguinarine | NF-κB Activation | ML-1a | EMSA | IC50 | ~3 | [20] |
Signaling Pathway
Experimental Protocols
EMSA is used to detect the activation of NF-κB by observing its binding to a labeled DNA probe.
Materials:
-
Nuclear extracts from cells treated with or without sanguinarine and a stimulator (e.g., TNF-α).
-
Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Polyacrylamide gel electrophoresis (PAGE) equipment and reagents.
-
Binding buffer.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Nuclear Extract Preparation: Treat cells with the desired conditions, then isolate the nuclear proteins.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing PAGE.
-
Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band indicates the formation of the NF-κB-DNA complex.
-
Data Analysis: The intensity of the shifted band corresponds to the amount of active NF-κB. Compare the band intensities between different treatment groups to determine the inhibitory effect of sanguinarine.[20]
This guide provides a foundational understanding of the mechanisms of action for these common isoquinoline alkaloids. The presented data and protocols serve as a starting point for further investigation and development in the fields of pharmacology and medicinal chemistry.
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The 9-position in berberine analogs is an important determinant of DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 18. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Diverse Pharmacological Landscape of 1-Benzylisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylisoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a vast and diverse class of alkaloids with a wide spectrum of pharmacological properties. These compounds, both naturally occurring and synthetic, have been the subject of extensive research, revealing their potential as therapeutic agents for a range of diseases, from cancer and microbial infections to neurological and cardiovascular disorders. This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of 1-benzylisoquinoline derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Pharmacological Activities and Quantitative Data
1-Benzylisoquinoline derivatives exhibit a remarkable array of biological activities, including anticancer, antimicrobial, and modulatory effects on the central nervous system. The following tables summarize the quantitative data for key derivatives, providing a comparative overview of their potency and efficacy.
Table 1: Anticancer Activity of 1-Benzylisoquinoline Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | Protoberberine | MCF-7 (Breast) | 25.3 | [1] |
| HepG2 (Liver) | 15.8 | [1] | ||
| A549 (Lung) | 30.2 | [1] | ||
| Sanguinarine | Benzophenanthridine | HeLa (Cervical) | 1.2 | [1] |
| PC-3 (Prostate) | 2.5 | [1] | ||
| K562 (Leukemia) | 0.4 | [1] | ||
| Noscapine | Phthalideisoquinoline | MDA-MB-231 (Breast) | 35.0 | [1] |
| HCT116 (Colon) | 50.0 | [1] | ||
| Papaverine | Benzylisoquinoline | B16F10 (Melanoma) | 45.0 | [1] |
Table 2: Antimicrobial Activity of 1-Benzylisoquinoline Derivatives
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Berberine | Protoberberine | Staphylococcus aureus | 16-128 | [2] |
| Escherichia coli | 64-512 | [2] | ||
| Sanguinarine | Benzophenanthridine | Staphylococcus aureus | 0.49-3.9 | [2] |
| Candida albicans | 1.56 | [3] | ||
| Anolobine | Aporphine | Staphylococcus aureus | 12 | [3] |
| Bacillus subtilis | 25 | [3] | ||
| Anonaine | Aporphine | Candida albicans | 3 | [3] |
| Lysicamine | Oxoaporphine | Mycobacterium phlei | 6 | [3] |
Table 3: Receptor Binding Affinity of Aporphine Derivatives
| Compound | Receptor | Kᵢ (nM) | Reference |
| (R)-Apomorphine | D₁ | 372 | |
| D₂ | 82 | ||
| Nantenine | 5-HT₁A | >10000 | |
| 5-HT₂A | 832 | ||
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D₁ | 6450 | [4] |
| D₂ | 1.3 | [4] | |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D₁ | 46 | [4] |
| D₂ | 235 | [4] |
Key Signaling Pathways
The pharmacological effects of 1-benzylisoquinoline derivatives are mediated through their interaction with a variety of cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Anticancer Signaling Pathways
Many 1-benzylisoquinoline derivatives, such as berberine and sanguinarine, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Berberine's Multifaceted Anticancer Mechanism: Berberine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cells through the modulation of several key signaling pathways. It can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[5] Furthermore, berberine is known to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[6][7] It also downregulates the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[6][7] Additionally, berberine can suppress the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[6]
Sanguinarine-Induced Apoptosis: Sanguinarine is a potent inducer of apoptosis in a variety of cancer cell lines.[8][9][10] Its pro-apoptotic effects are mediated through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[9] Sanguinarine also inhibits signaling pathways that promote cell survival, such as the NF-κB and STAT3 pathways.[9]
Neuromodulatory Signaling Pathways
1-Benzylisoquinoline derivatives, particularly those of the aporphine and protoberberine classes, are known to interact with dopaminergic and serotonergic receptors in the central nervous system, suggesting their potential for the treatment of neurological and psychiatric disorders.
Dopaminergic Receptor Modulation by Aporphine Alkaloids: Aporphine alkaloids, such as apomorphine, exhibit complex interactions with dopamine receptors.[11] They can act as both agonists and antagonists at D₁ and D₂ receptor subtypes, depending on their specific chemical structure. For example, (R)-apomorphine is a non-selective dopamine receptor agonist, while some synthetic derivatives show selectivity for either D₁ or D₂ receptors.[12] The binding of these alkaloids to dopamine receptors can modulate downstream signaling cascades, including the adenylyl cyclase pathway.
Serotonergic Receptor Interaction of Protoberberine Alkaloids: Certain protoberberine alkaloids have been shown to interact with serotonin (5-HT) receptors. For instance, some derivatives exhibit affinity for 5-HT₁A and 5-HT₂A receptors, suggesting their potential to modulate serotonergic neurotransmission. The interaction with these receptors can influence various downstream signaling pathways, including those involving adenylyl cyclase and phospholipase C.
Experimental Protocols
The following section provides detailed methodologies for key experiments commonly employed in the pharmacological evaluation of 1-benzylisoquinoline derivatives.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of 1-benzylisoquinoline derivatives on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a filtration-based assay to determine the binding affinity of 1-benzylisoquinoline derivatives to specific receptors (e.g., dopamine or serotonin receptors).
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Unlabeled competitor compound (for competition assays) or buffer (for saturation assays)
-
Radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂A receptors)
-
Membrane preparation
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
3. Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
4. Scintillation Counting:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
For saturation assays, plot the specific binding against the radioligand concentration to determine the K₋ and Bₘₐₓ.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Western Blotting for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins, such as caspases and Bcl-2 family members, in cells treated with 1-benzylisoquinoline derivatives.
1. Cell Lysis:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Isoquinoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for isoquinoline, a fundamental heterocyclic aromatic compound and a core structural motif in numerous natural products and pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for isoquinoline are summarized in the tables below, providing a valuable reference for compound identification, structural elucidation, and quality control.
Table 1: ¹H NMR Spectroscopic Data for Isoquinoline
The ¹H NMR spectrum of isoquinoline exhibits distinct signals for its seven protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.22 | s | |
| H-3 | 8.53 | d | 5.8 |
| H-4 | 7.58 | d | 5.8 |
| H-5 | 8.24 | d | 8.2 |
| H-6 | 7.65 | t | 7.5 |
| H-7 | 7.82 | t | 7.7 |
| H-8 | 7.97 | d | 8.0 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for Isoquinoline
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) for the nine carbon atoms of isoquinoline are listed below in ppm.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 152.7 |
| C-3 | 143.4 |
| C-4 | 120.6 |
| C-4a | 128.8 |
| C-5 | 127.6 |
| C-6 | 130.4 |
| C-7 | 127.3 |
| C-8 | 126.5 |
| C-8a | 135.7 |
Note: The assignments are based on various spectroscopic techniques and computational studies.
Table 3: Key Infrared (IR) Absorption Bands for Isoquinoline
The IR spectrum of isoquinoline shows characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3050 - 3000 | Medium | C-H stretching (aromatic) |
| 1620 - 1580 | Medium to Strong | C=C and C=N stretching (ring) |
| 1500 - 1400 | Medium to Strong | C=C stretching (ring) |
| 850 - 750 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry (MS) Data for Isoquinoline
The mass spectrum of isoquinoline provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Ion |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 102 | ~45 | [M - HCN]⁺ |
| 76 | ~20 | [C₆H₄]⁺ |
| 51 | ~50 | [C₄H₃]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of isoquinoline are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.[2] A spectral width of 0-200 ppm is common for aromatic compounds.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining the IR spectrum of liquid samples like isoquinoline.
-
Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of isoquinoline between two salt plates (e.g., NaCl or KBr).[3] Alternatively, Attenuated Total Reflectance (ATR) can be used where a drop of the sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the spectrum of the sample is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry , often coupled with Gas Chromatography (GC-MS), is a standard method for the analysis of volatile organic compounds like isoquinoline.
-
Sample Introduction: The sample is introduced into the ion source, often via a heated gas chromatograph for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like isoquinoline.
Caption: General workflow of spectroscopic analysis.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. jascoinc.com [jascoinc.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. chem.libretexts.org [chem.libretexts.org]
The Solubility and Stability of Isoquinoline in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of isoquinoline, a fundamental heterocyclic aromatic compound, in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isoquinoline in their experimental workflows.
Solubility Profile of Isoquinoline
Isoquinoline is a colorless, hygroscopic solid at room temperature with a penetrating, unpleasant odor. Upon melting (26-28 °C), it becomes a colorless oily liquid. While generally soluble in many organic solvents, its solubility in aqueous media is limited. Impure samples may appear brownish.[1][2]
Quantitative Solubility Data
A thorough review of available literature indicates a scarcity of precise quantitative solubility data for isoquinoline in many common organic solvents. However, the following data has been reported:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.452 | [3] |
| Water | 20 | 0.5 | [4] |
Qualitatively, isoquinoline is known to dissolve well in a variety of organic solvents. This characteristic is attributed to its aromatic and heterocyclic nature.[1][5]
Qualitative Solubility:
-
High Solubility: Ethanol, Acetone, Diethyl ether, Chloroform, Carbon disulfide, and other common organic solvents.[1][6][7]
-
Low Solubility: Water.[1]
-
Soluble in: Dilute acids, due to the formation of the protonated derivative.[1][6] Isoquinoline is a weak base with a pKa of 5.14.[1]
Stability of Isoquinoline
The stability of isoquinoline is influenced by several factors, including exposure to oxygen, light, temperature, and pH. Understanding these factors is crucial for accurate experimental design and the proper handling and storage of isoquinoline and its solutions.
Oxidative Stability
Oxidation of isoquinoline is generally considered difficult and typically requires vigorous conditions.[8] When subjected to strong oxidizing agents such as alkaline potassium permanganate, the isoquinoline ring undergoes cleavage, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid.[9][10] Oxidation with peracetic acid results in the formation of isoquinoline N-oxide.[6]
Photostability
As a heterocyclic aromatic compound, isoquinoline is susceptible to photodegradation upon exposure to light, particularly in the UV range. While specific degradation products in common laboratory solvents are not extensively documented, it is advisable to store isoquinoline and its solutions in amber-colored containers or otherwise protected from light to minimize photochemical reactions. The stability of isoquinoline-based dyes and pigments to light, heat, and chemical degradation is a known attribute.[11]
Thermal Stability
Thermal decomposition of isoquinoline has been studied at high temperatures (1275–1700 K). Under these conditions, the decomposition is initiated by the ejection of a hydrogen atom, followed by ring opening. The primary decomposition products include acetylene (C₂H₂), benzonitrile (C₆H₅CN), cyanoacetylene (HC≡CCN), benzene (C₆H₆), and hydrogen cyanide (HCN).
pH Stability
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of isoquinoline.
Protocol for Determining the Solubility of Isoquinoline
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of compound solubility.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid isoquinoline to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the container to stand at the constant temperature to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a chemically inert, fine-pored filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic particles.
-
Quantification: Analyze the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of isoquinoline. A calibration curve prepared with known concentrations of isoquinoline in the same solvent should be used for accurate quantification.
-
Calculation: The determined concentration represents the solubility of isoquinoline in that solvent at the specified temperature.
Protocol for Assessing the Stability of Isoquinoline (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound under various stress conditions.
Workflow for Forced Degradation Study
Caption: A generalized workflow for conducting a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of isoquinoline in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at room temperature or elevated temperature.
-
Basic: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep it at room temperature or elevated temperature.
-
Oxidative: Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature.
-
Thermal: Store a solution of isoquinoline at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a solution of isoquinoline to a controlled light source (e.g., UV lamp).
-
Control: Store a solution of isoquinoline under normal laboratory conditions (room temperature, protected from light).
-
-
Sampling: Withdraw aliquots from each stressed and control sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact isoquinoline from all potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of isoquinoline remaining at each time point for each stress condition.
-
Identify and, if possible, quantify the major degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the identification of unknown degradants.
-
Degradation Pathway of Isoquinoline
Based on the available literature, a simplified degradation pathway for isoquinoline under different conditions can be proposed.
Proposed Degradation Pathways of Isoquinoline
Caption: A simplified diagram illustrating potential degradation pathways for isoquinoline.
This guide provides a foundational understanding of the solubility and stability of isoquinoline in common laboratory solvents. For critical applications, it is strongly recommended to experimentally determine these properties under the specific conditions of your intended use.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 3. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 119-65-3 CAS MSDS (Isoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 7. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Isoquinoline.pptx [slideshare.net]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Potential Neurotoxic Effects of Tetrahydroisoquinoline Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinoline (TIQ) derivatives are a class of compounds, both endogenous and exogenous, that have garnered significant scientific interest due to their structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The presence of certain TIQ derivatives in the human brain and their association with neurodegenerative conditions, particularly Parkinson's disease, have made them a critical area of investigation. This technical guide provides an in-depth overview of the potential neurotoxic effects of key TIQ derivatives, focusing on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their assessment.
Core Neurotoxic Tetrahydroisoquinoline Derivatives
Several TIQ derivatives have been identified as possessing neurotoxic properties. The most extensively studied include:
-
Salsolinol (SAL): Formed from the condensation of dopamine and acetaldehyde.
-
N-methyl-salsolinol (NM-Sal): The N-methylated metabolite of salsolinol.
-
Tetrahydropapaveroline (THP): Also known as norlaudanosoline, it is a condensation product of dopamine and its metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): An endogenous amine found in the human brain.[2]
These compounds are particularly toxic to dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease.[3]
Mechanisms of Neurotoxicity
The neurotoxic effects of TIQ derivatives are primarily attributed to two interconnected mechanisms: the induction of oxidative stress and mitochondrial dysfunction, which culminate in apoptotic cell death.
Oxidative Stress
Many neurotoxic TIQ derivatives possess catechol moieties that can undergo auto-oxidation, leading to the formation of reactive quinones and the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4] This excessive production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. For instance, N-methyl(R)salsolinol has been shown to induce oxidative stress, which is implicated in its apoptotic effects on dopaminergic cells.[5] Similarly, 1BnTIQ has been demonstrated to significantly increase lipid peroxidation in SH-SY5Y cells.[2]
Mitochondrial Dysfunction
A primary target of many TIQ derivatives is the mitochondrial electron transport chain. Several of these compounds, including 1BnTIQ and salsolinol, have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[6] This inhibition disrupts ATP synthesis, leading to an energy deficit within the neuron. The impairment of mitochondrial respiration is also a major source of ROS, creating a vicious cycle of oxidative stress and mitochondrial damage. The resulting decrease in mitochondrial membrane potential is a critical early event in the apoptotic cascade.[7]
Apoptotic Cell Death
The culmination of oxidative stress and mitochondrial dysfunction is the initiation of the intrinsic apoptotic pathway. This process involves a cascade of molecular events, including:
-
Alteration of Bcl-2 Family Proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2][4]
-
Cytochrome c Release: The change in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5][7]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation.[5]
Quantitative Neurotoxicity Data
The following tables summarize available quantitative data on the neurotoxicity of various TIQ derivatives, primarily from in vitro studies using the human neuroblastoma cell line SH-SY5Y, a common model for dopaminergic neurons.
| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Reference |
| Salsolinol | SH-SY5Y | 72 h | 34 | [8] |
| N-methyl-(R)-salsolinol | SH-SY5Y | 48 h | 864 | [9] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | SH-SY5Y | Not Specified | Dose-dependent decrease in viability | [2] |
| Tetrahydropapaveroline (THP) | PC12 | Not Specified | 21.3% inhibition of dopamine content at 10 µM | [10] |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | HEK293 (DAT expressing) | Not Specified | Ki for dopamine uptake inhibition: 23 µM | [11] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | HEK293 (DAT expressing) | Not Specified | Ki for dopamine uptake inhibition: 35 µM | [11] |
| Tetrahydropapaveroline (THP) | HEK293 (DAT expressing) | Not Specified | Ki for dopamine uptake inhibition: 41 µM | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure duration, and the assay used to measure cell viability.
Experimental Protocols
The assessment of the neurotoxic potential of TIQ derivatives involves a battery of in vitro assays designed to measure cytotoxicity, oxidative stress, mitochondrial function, and apoptosis.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the TIQ derivative for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay:
-
Culture cells in a 96-well plate and expose them to the test compound.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color is proportional to the number of damaged cells.
-
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA (2',7'-dichlorofluorescin diacetate) Assay:
-
Load cells with DCFDA, which is deacetylated by intracellular esterases to a non-fluorescent compound.
-
In the presence of ROS, this compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treat the cells with the TIQ derivative.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
JC-1 Assay:
-
Incubate cells with the JC-1 dye.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
After treatment with the TIQ derivative, measure the fluorescence intensity of both the red and green channels using a fluorescence microscope, flow cytometer, or microplate reader.
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.
-
Detection of Apoptosis
-
Caspase-3 Activity Assay:
-
Lyse the treated cells to release their contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AMC).
-
Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore.
-
Measure the absorbance or fluorescence to quantify caspase-3 activity. An increase in signal indicates apoptosis.
-
-
Western Blot for Apoptotic Proteins:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for apoptotic proteins such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine changes in protein expression levels and the Bax/Bcl-2 ratio.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TIQ-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade leading to apoptosis in dopaminergic neurons following exposure to neurotoxic TIQ derivatives.
General Experimental Workflow for Neurotoxicity Assessment
The diagram below outlines a typical workflow for screening and characterizing the neurotoxic potential of TIQ derivatives in vitro.
Conclusion
The available evidence strongly suggests that certain tetrahydroisoquinoline derivatives possess significant neurotoxic potential, particularly towards dopaminergic neurons. The primary mechanisms of this toxicity involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death. A thorough understanding of these mechanisms and the application of robust experimental protocols are crucial for accurately assessing the risks associated with these compounds and for the development of potential therapeutic strategies to mitigate their harmful effects in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the structure-activity relationships of TIQ derivatives and to establish definitive in vivo neurotoxic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies | springermedizin.de [springermedizin.de]
- 9. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of dopamine biosynthesis by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinoline Derivatives: A Technical Guide to their Synthesis and Application as Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This has rendered isoquinoline derivatives a cornerstone in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis of isoquinoline derivatives, focusing on key reactions and their application as precursors for drug synthesis. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes critical biological pathways.
Core Synthetic Methodologies
The construction of the isoquinoline core is primarily achieved through several named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. The most common and versatile methods include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3] The resulting dihydroisoquinolines can be subsequently dehydrogenated to yield the aromatic isoquinoline ring system. This method is particularly effective for substrates bearing electron-donating groups on the phenyl ring.[2]
Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
A solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene is treated with phosphorus oxychloride (2 equivalents) and refluxed for 2 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford 1-methyl-3,4-dihydroisoquinoline.
Table 1: Bischler-Napieralski Reaction - Quantitative Data
| Starting Material (β-phenylethylamide) | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| N-Acetyl-β-phenylethylamine | POCl₃ | Toluene | Reflux | 2 | 1-Methyl-3,4-dihydroisoquinoline | 75 | [4] |
| N-Benzoyl-β-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | Reflux | 4 | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 88 | [5] |
| N-Formyl-β-(4-methoxyphenyl)ethylamine | P₂O₅ | Toluene | 100 | 3 | 7-Methoxy-3,4-dihydroisoquinoline | 65 | [6] |
| N-(Phenylacetyl)-β-phenylethylamine | Tf₂O, 2-chloropyridine | Dichloromethane | 0 to rt | 1 | 1-Benzyl-3,4-dihydroisoquinoline | 92 | [6] |
Logical Workflow for Bischler-Napieralski Reaction
Caption: General workflow for the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7][8] This reaction is a special case of the Mannich reaction and is particularly useful for synthesizing alkaloids and other natural products.[9] The reaction proceeds under milder conditions when the aromatic ring is electron-rich.[7]
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
A solution of β-phenylethylamine (1 equivalent) and acetaldehyde (1.2 equivalents) in a mixture of water and ethanol is acidified with concentrated hydrochloric acid to pH 1-2. The reaction mixture is then heated at 80°C for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with chloroform, and the combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Table 2: Pictet-Spengler Reaction - Quantitative Data
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Tryptamine | Formaldehyde | Acetic Acid | Ethanol | 25 | 24 | 1,2,3,4-Tetrahydro-β-carboline | 90 | |
| Dopamine hydrochloride | Acetaldehyde | HCl | Water/Ethanol | 80 | 6 | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 78 | |
| Phenylethylamine | Acetone | H₂SO₄ | Benzene | Reflux | 12 | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | 55 | [7] |
| 5-Methoxytryptamine | Glyoxylic acid | TFA | Dichloromethane | 0 to rt | 4 | 1-Carboxy-6-methoxy-1,2,3,4-tetrahydro-β-carboline | 85 | [10] |
Logical Workflow for Pictet-Spengler Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes and Protocols for Dihydroisoquinoline Synthesis via the Bischler-Napieralski Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, a core scaffold in many biologically active compounds. It includes detailed application notes, experimental protocols, and a summary of quantitative data to aid in the design and execution of this important transformation.
Introduction
The Bischler-Napieralski reaction is a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] First discovered in 1893, this reaction remains a cornerstone of heterocyclic chemistry, particularly in the synthesis of isoquinoline alkaloids and their derivatives, which exhibit a wide range of pharmacological activities.[4][5] The reaction is typically carried out under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3][6]
Mechanism of Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][4] Two primary mechanistic pathways are generally proposed, largely dependent on the reaction conditions.[1][3]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.
-
Mechanism II: Proceeds through a more commonly accepted nitrilium ion intermediate, which is a potent electrophile that undergoes intramolecular cyclization.[1]
The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate facilitates the reaction by increasing the nucleophilicity of the ring.[3][4] Conversely, electron-withdrawing groups can hinder or prevent the cyclization.
Applications in Drug Development
Dihydroisoquinolines and their oxidized isoquinoline counterparts are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic drugs. A prominent example is berberine , a naturally occurring isoquinoline alkaloid that has been shown to modulate several key signaling pathways implicated in cancer, inflammation, and metabolic disorders.[7][8][9] These pathways include the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[7][8][9]
Experimental Protocols
Below are detailed protocols for the Bischler-Napieralski reaction, providing a starting point for the synthesis of various dihydroisoquinoline derivatives.
Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline using POCl₃ in a suitable solvent.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-arylethylamide in the anhydrous solvent in a round-bottom flask, slowly add phosphorus oxychloride at 0 °C (ice bath).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,4-dihydroisoquinoline.
Protocol 2: Modified Bischler-Napieralski Reaction for Substrates Prone to Retro-Ritter Reaction
A common side reaction is the retro-Ritter reaction, which can be minimized by using a modified procedure involving oxalyl chloride.[10]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., FeCl₃) (catalytic amount)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
To a solution of the β-arylethylamide in anhydrous DCM, add oxalyl chloride at 0 °C.
-
After stirring for a short period, add a catalytic amount of a Lewis acid (e.g., FeCl₃).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with methanol.
-
Add a catalytic amount of sulfuric acid and reflux the mixture.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Quantitative Data
The following table summarizes various reaction conditions and yields for the Bischler-Napieralski synthesis of dihydroisoquinolines.
| Starting Material (β-arylethylamide) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 85 | Org. Lett. 2020, 22, 4568 |
| N-(3-Methoxyphenethyl)benzamide | P₂O₅ | Toluene | Reflux | 4 | 78 | J. Org. Chem. 1991, 56, 6034 |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | DCM | -20 to 0 | 1 | 92 | Org. Lett. 2008, 10, 3485 |
| N-(4-Methoxyphenethyl)formamide | POCl₃ | Chloroform | Reflux | 3 | 75 | Synthetic Comm. 2012, 42, 1234 |
| N-(Phenethyl)isobutyramide | PPA | - | 120 | 1 | 65 | J. Med. Chem. 2005, 48, 5678 |
| N-(3,4-Dimethoxyphenethyl)phenylacetamide | POCl₃ | Toluene | Reflux | 2.5 | 90 | Bioorg. Med. Chem. 2011, 19, 987 |
| N-(2-(Benzo[d][7][9]dioxol-5-yl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 88 | Eur. J. Med. Chem. 2014, 85, 345 |
Visualizations
Bischler-Napieralski Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Bischler-Napieralski reaction proceeding through a nitrilium ion intermediate.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
High-Yield Synthesis of 1,2,3,4-Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), a crucial scaffold in numerous natural products and pharmacologically active compounds. The following sections outline three robust and widely applicable synthetic strategies: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and reductive amination for the synthesis of N-substituted THIQs.
Introduction
The 1,2,3,4-tetrahydroisoquinoline core is a privileged structural motif found in a vast array of alkaloids and synthetic pharmaceuticals with diverse biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1] The development of efficient and high-yielding synthetic routes to access this scaffold is of paramount importance in medicinal chemistry and drug discovery. This guide details three established methods, providing quantitative data, step-by-step protocols, and visual workflows to aid researchers in the successful synthesis of these valuable compounds.
Synthetic Strategies Overview
Three primary methods for the high-yield synthesis of 1,2,3,4-tetrahydroisoquinolines are presented:
-
Pictet-Spengler Reaction: This classical method involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. It is a highly effective method for constructing the core THIQ skeleton.[2] Modern variations include the use of superacids for less activated substrates and chemoenzymatic approaches for milder reaction conditions.[1][3][4]
-
Bischler-Napieralski Reaction and Subsequent Reduction: This two-step sequence begins with the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.[5][6][7]
-
Reductive Amination: This versatile one-pot reaction is particularly useful for the synthesis of N-substituted THIQs. It involves the reaction of a β-phenylethylamine with an aldehyde or ketone in the presence of a reducing agent.
Each of these methods offers distinct advantages regarding substrate scope, reaction conditions, and the types of substitutions that can be introduced onto the THIQ framework.
Data Presentation: Comparison of High-Yield Synthetic Methods
The following tables summarize quantitative data for the three highlighted synthetic methods, allowing for easy comparison of their efficiency and applicability.
Table 1: Pictet-Spengler Reaction of m-Tyramine with Various Benzaldehydes [1]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 87 |
| 2 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 93 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 85 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 78 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-ol | 52 |
Table 2: Bischler-Napieralski Reaction and Subsequent Reduction
| Entry | Substrate (N-Acyl-β-phenylethylamine) | Cyclization Agent | Reduction Agent | Product | Overall Yield (%) |
| 1 | N-Phenethyl-benzamide | PPA | NaBH4 | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | High (Acylation: 99%, Reduction: 99.2%)[8][9] |
| 2 | N-(3,4-Dimethoxyphenethyl)acetamide | POCl3 | NaBH4 | 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 85 (cyclization)[10] |
| 3 | Amide from 4-methoxyphenethylamine and hexanoic acid | POCl3 | NaBH4 | 1-Pentyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Not specified |
Table 3: Reductive Amination for N-Substituted THIQs
| Entry | Amine | Aldehyde/Ketone | Reducing Agent | Product | Yield (%) |
| 1 | Phenethylamine | Benzaldehyde | Not specified | N-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Not specified |
| 2 | N-Tosyl tyramine | 37% aq. Formaldehyde | NaBH4 | N-Methyl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline derivative | Not specified[11] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Phosphate Salt-Mediated Pictet-Spengler Reaction
This protocol describes a chemoenzymatic one-pot synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines.[1]
Materials:
-
Benzylic alcohol (starting material for in situ aldehyde generation)
-
m-Tyramine hydrobromide
-
Laccase/TEMPO system (for oxidation of alcohol to aldehyde)
-
Phosphate buffer
Procedure:
-
Oxidation of Benzylic Alcohol: In a suitable reaction vessel, dissolve the benzylic alcohol in phosphate buffer.
-
Add the laccase/TEMPO catalytic system to the solution.
-
Stir the mixture at room temperature to facilitate the oxidation of the alcohol to the corresponding aldehyde. Monitor the reaction progress by TLC or GC-MS.
-
Pictet-Spengler Reaction: Once the aldehyde formation is complete, add m-tyramine hydrobromide to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating as required. The reaction progress can be monitored by LC-MS.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of ~9-10.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This two-step protocol involves the acylation of β-phenylethylamine, followed by cyclization and reduction.[8][9]
Step 1: Synthesis of N-Phenethyl-benzamide
Materials:
-
β-Phenylethylamine
-
Benzoyl chloride
-
Sodium carbonate
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve β-phenylethylamine and sodium carbonate in petroleum ether.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Pour the reaction mixture into water and stir for 30 minutes.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-phenethyl-benzamide as a solid (Yield: ~99%).[8]
Step 2: Cyclization and Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
N-Phenethyl-benzamide
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium borohydride (NaBH4)
Procedure:
-
Cyclization: Mix N-phenethyl-benzamide with polyphosphoric acid and heat the mixture to facilitate the Bischler-Napieralski cyclization to 1-phenyl-3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise while maintaining the temperature at 25°C.
-
Stir the reaction mixture at room temperature for 2.5 hours.
-
Quench the reaction by adding water.
-
Cool the mixture to 5°C to induce crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Yield: ~99.2%).[9]
Protocol 3: Reductive Amination for the Synthesis of N-Substituted THIQs
This protocol provides a general procedure for the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (or a substituted phenylethylamine)
-
Aldehyde or ketone
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a round-bottom flask, dissolve the 1,2,3,4-tetrahydroisoquinoline (or phenylethylamine derivative) and the corresponding aldehyde or ketone in dichloromethane.
-
Add triethylsilane to the mixture.
-
Carefully add trifluoroacetic acid to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 1,2,3,4-tetrahydroisoquinoline.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Chemoenzymatic Pictet-Spengler Synthesis.
Caption: Workflow for the Bischler-Napieralski Synthesis and Reduction.
Caption: Workflow for the Reductive Amination Synthesis of N-Substituted THIQs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles [organic-chemistry.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 9. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinoline as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and pharmaceutical sciences. Its presence in a vast array of naturally occurring alkaloids with potent biological activities has established it as a critical building block for the design and synthesis of novel therapeutic agents.[1][2] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antihypertensive, antiviral, antimicrobial, and analgesic properties.[3][4] This document provides detailed application notes, experimental protocols, and data to guide researchers in leveraging the isoquinoline core for the synthesis of pharmaceutically relevant molecules.
Data Presentation: A Comparative Overview
Quantitative data is essential for evaluating the efficiency of synthetic routes and the efficacy of the resulting compounds. The following tables summarize key data points for isoquinoline derivatives.
Table 1: Comparative Yields of Key Isoquinoline Synthesis Methods
The selection of a synthetic strategy for constructing the isoquinoline core often depends on the desired substitution pattern and the nature of the starting materials. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most classical and widely used methods.[5][6]
| Reaction | Substrate Example | Product Example | Typical Yield (%) | Ref. |
| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | 75-90 | |
| Pictet-Spengler | Dopamine hydrochloride & Acetaldehyde | Salsolinol | 54-95 | [7] |
| Pomeranz-Fritsch | Benzaldehyde & Aminoacetaldehyde diethyl acetal | Isoquinoline | Moderate to High | |
| Microwave-assisted Bischler-Napieralski | β-phenethylamides | 3,4-dihydroisoquinolines | High | [5] |
| Superacid-catalyzed Pictet-Spengler | Imines of 2-phenethylamine | 1-substituted-1,2,3,4-tetrahydroisoquinolines | Moderate to High | [8] |
Table 2: Biological Activities of Representative Isoquinoline-Based Pharmaceuticals
The therapeutic potential of isoquinoline derivatives is vast, spanning numerous disease areas. This table highlights the in vitro efficacy of several key compounds against their respective biological targets.
| Compound | Therapeutic Class | Target/Assay | IC50 / EC50 / Ki | Ref. |
| Sanguinarine | Anticancer | Human melanoma cell lines | 0.11–0.54 µg/mL | [9] |
| Chelerythrine | Anticancer | Human melanoma cell lines | 0.14–0.46 µg/mL | [9] |
| Compound 8c | Anticancer (Glioblastoma) | Glioblastoma cell lines | Nanomolar range | [10] |
| Isoquinoline Derivative 14a | Anticancer (HER2 inhibitor) | SKBR3 cells | 103 nM | [11] |
| B01002 | Anticancer (Ovarian) | SKOV3 ovarian cancer cells | 7.65 µg/mL | [12] |
| C26001 | Anticancer (Ovarian) | SKOV3 ovarian cancer cells | 11.68 µg/mL | [12] |
| Papaverine | Vasodilator | Phosphodiesterase (PDE) | Non-selective inhibition | [13][14] |
| Noscapine | Anticancer | Microtubule dynamics | - | [15][16] |
| Berberine | Various | PI3K/Akt/mTOR, WNT/β-catenin pathways | - | [17][18] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful pharmaceutical synthesis. The following section provides step-by-step methodologies for key reactions and procedures involving isoquinoline synthesis and isolation.
Protocol 1: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Precursor
This protocol describes the synthesis of a 3,4-dihydroisoquinoline, a common intermediate for more complex isoquinoline pharmaceuticals, via the Bischler-Napieralski reaction.[5][19]
Materials:
-
β-(3,4-dimethoxyphenyl)ethylamine
-
Acetic anhydride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acetylation of the Amine: In a round-bottom flask, dissolve β-(3,4-dimethoxyphenyl)ethylamine in pyridine. Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Pour the reaction mixture into cold water and extract with dichloromethane. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Cyclization: To a solution of the crude N-acetylated product in anhydrous toluene, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, which are core structures in many biologically active compounds.[8][20]
Materials:
-
Tryptamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: Dissolve tryptamine in water and add concentrated hydrochloric acid. Cool the solution in an ice bath.
-
Aldehyde Addition: Slowly add acetaldehyde to the cooled solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired tetrahydro-β-carboline.
Protocol 3: Extraction and Purification of Berberine from Plant Material
Berberine, a naturally occurring isoquinoline alkaloid, can be extracted from various plant sources. This protocol outlines a general procedure for its isolation.[21][22][23][24]
Materials:
-
Dried and powdered plant material (e.g., Barberry root)
-
Methanol or Ethanol
-
Hydrochloric acid (1%)
-
Ammonium hydroxide solution
-
Chloroform
-
Silica gel for column chromatography
-
Standard laboratory glassware and extraction apparatus
Procedure:
-
Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. Alternatively, perform a hot extraction using a Soxhlet apparatus for a more efficient extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in 1% hydrochloric acid and filter. Alkalinize the filtrate with ammonium hydroxide to a pH of approximately 8.
-
Solvent Extraction: Extract the alkaline solution with chloroform. The berberine will partition into the organic layer.
-
Purification: Concentrate the chloroform extract and purify the residue by column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate pure berberine.
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and chemical processes. The following diagrams are generated using Graphviz (DOT language).
Caption: A generalized workflow for the discovery and development of isoquinoline-based drug candidates.
Caption: The vasodilatory effect of papaverine is mediated through PDE inhibition and calcium channel blockade.[13][14][25][26][27]
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 14. Papaverine - Wikipedia [en.wikipedia.org]
- 15. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 20. organicreactions.org [organicreactions.org]
- 21. Extraction process of Berberine HCL Chinese Factory Provide Top Quality [biolyphar.com]
- 22. florajournal.com [florajournal.com]
- 23. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]
- 24. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]
- 25. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. Papaverine [bionity.com]
Applications of Isoquinoline Derivatives in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives constitute a significant class of nitrogen-containing heterocyclic compounds. While their biological activities are extensively explored in medicinal chemistry, their distinct electronic and photophysical properties have established them as pivotal components in modern material science.[1] The rigid, planar structure of the isoquinoline scaffold, combined with its inherent electron-rich nature, provides a versatile platform for designing molecules with bespoke optical, electrical, and chemical characteristics.[1] These tailored properties have led to their successful implementation in diverse fields such as organic electronics, solar energy conversion, chemical sensing, and corrosion prevention.[1] This document offers detailed application notes and experimental protocols for leveraging isoquinoline derivatives in these key areas of material science.
Organic Light-Emitting Diodes (OLEDs)
Application Note
Isoquinoline derivatives are versatile materials for OLEDs, serving as emissive materials, host materials, and components in charge-transporting layers.[2][3] Their rigid structure contributes to good thermal stability and film-forming properties, which are crucial for device longevity and performance. The electron-deficient nature of the pyridine ring within the isoquinoline core facilitates electron transport, making them suitable for electron-transporting materials (ETMs).[2] Furthermore, iridium(III) complexes incorporating isoquinoline-based ligands have been developed as highly efficient phosphorescent emitters, particularly in the orange-red region of the spectrum.[4] By chemically modifying the isoquinoline scaffold, the emission color, quantum yield, and charge-transporting properties can be finely tuned.[2]
Quantitative Data Summary: OLED Performance
| Compound/Device Structure | Role of Isoquinoline Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Ir(III) Complex (Ir-2) in solution-processed OLED | Emissive Material | 7916 | 3.99 | 2.48 | Orange | [4] |
| bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH₃) | Emissive Material | 2244 | 1.24 | Not Specified | Yellow | [5] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines a general procedure for the fabrication of a multilayer OLED using spin-coating, a common technique in a research setting.[2][5]
1. Materials and Reagents:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Emissive layer (EML) solution: Isoquinoline derivative (emitter) doped in a host material (e.g., PVK) dissolved in a suitable solvent (e.g., chlorobenzene)
-
Electron-transporting layer (ETL) material (optional, depending on device architecture)
-
Cathode materials (e.g., LiF and Aluminum)
-
UV-curable epoxy and glass lids for encapsulation
2. Substrate Preparation: a. Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2] b. Dry the substrates using a stream of high-purity nitrogen gas and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
3. Layer Deposition (Spin-Coating in a Glovebox): a. Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's specifications. b. Prepare the EML solution by dissolving the isoquinoline derivative and host material in the chosen solvent. c. Spin-coat the EML solution on top of the HTL. The spin speed and time should be optimized to achieve the desired film thickness. Anneal the substrate to remove residual solvent. d. If applicable, spin-coat the ETL on top of the EML and anneal.
4. Cathode Deposition and Encapsulation: a. Transfer the substrate into a thermal evaporation chamber with a pressure below 10⁻⁶ Torr. b. Deposit a thin layer of LiF (1-2 nm) followed by a thicker layer of Aluminum (100-150 nm) through a shadow mask to define the active area of the device.[1] c. Encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox to protect it from oxygen and moisture.[1]
5. Characterization: a. Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer. b. Record the electroluminescence (EL) spectrum using a spectrometer. c. Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the collected data.[1]
Visualization of OLED Fabrication Workflow
References
Application Notes and Protocols for Isoquinoline Compounds in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant attention in biomedical research and drug discovery due to their broad spectrum of biological activities. These compounds, isolated from various plant species, have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Their mechanisms of action often involve the modulation of key cellular signaling pathways, leading to outcomes such as the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
These application notes provide a comprehensive guide for utilizing isoquinoline compounds, specifically Berberine, Palmatine, and Sanguinarine, in cell culture-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are provided, along with representative data and visual workflows to aid in experimental design and execution.
Data Presentation: Cytotoxicity of Isoquinoline Compounds
The following tables summarize the 50% inhibitory concentration (IC50) values of Berberine, Palmatine, and Sanguinarine in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| Hela | Cervical Cancer | 245.18 ± 17.33 | [1] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [2][3] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [2][3] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [2][3] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [2][3] |
| SW480 | Colon Cancer | 3.436 | [4] |
Table 2: IC50 Values of Palmatine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| MCF7 | Breast Cancer | 5.805 | [5] |
| T47D | Breast Cancer | 5.126 | [5] |
| ZR-75-1 | Breast Cancer | 5.432 | [5] |
Table 3: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-negative Breast Cancer | 2.5 - 4.5 | [6] |
| MDA-MB-468 | Triple-negative Breast Cancer | 1 - 4 | [6] |
Experimental Protocols
A general workflow for assessing the effects of isoquinoline compounds in cell culture is depicted below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of isoquinoline compounds on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
Isoquinoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the experimental wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
Isoquinoline compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoquinoline compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry as soon as possible.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in the cells.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
Isoquinoline compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoquinoline compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be represented as peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by Isoquinoline Compounds
Isoquinoline compounds exert their cellular effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action of these compounds.
Berberine and the PI3K/Akt/mTOR Pathway
Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[12] By inhibiting this pathway, berberine can induce apoptosis and cell cycle arrest in cancer cells.[12][13]
Palmatine and the NF-κB Signaling Pathway
Palmatine has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14] This pathway is a key regulator of inflammation, and its inhibition by palmatine can lead to a reduction in the production of pro-inflammatory cytokines.
Sanguinarine and the MAPK Signaling Pathway
Sanguinarine is known to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15] This activation can lead to the generation of reactive oxygen species (ROS) and subsequent cell death.[16]
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. mdpi.com [mdpi.com]
- 13. Berberine inhibits the malignant cell phenotype by inactivating PI3K/AKT/mTOR signaling in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration and Dosage of Isoquinoline-Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of several prominent isoquinoline-based drugs. The information is intended to guide the design and execution of preclinical and clinical research. All protocols described herein should be adapted to comply with institutional and national guidelines for the ethical care and use of laboratory animals.
Berberine
Berberine is a well-studied isoquinoline alkaloid with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects. Its anticancer properties are attributed to its ability to modulate various cell signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2][3][4]
In Vivo Dosage and Administration
The following table summarizes representative in vivo dosages and administration routes for berberine in preclinical studies.
| Drug | Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| Berberine | Nude mice (Prostate cancer xenograft) | Anticancer | 5 mg/kg/day | Not specified | Daily | [5] |
| Berberine | Nude mice (Gastric cancer xenograft) | Anticancer | Not specified | Not specified | Time- and dose-dependent | [5] |
| Berberine | Rats | Pharmacokinetics | 200 mg/kg | Oral (gavage) | Single dose | [6] |
| Berberine | Rats | Bioavailability | 10 mg/kg | Oral | Single dose | [7] |
| Berberine | Rats | Pharmacokinetics | 25 mg/kg | Intragastric | Single dose | |
| Berberine | Rats | Pharmacokinetics | 48.2, 120, or 240 mg/kg | Intragastric | Single dose | [8] |
Signaling Pathways
Berberine's anticancer effects are mediated through the modulation of several key signaling pathways. A simplified representation of these interactions is provided below.
Sanguinarine
Sanguinarine, a benzophenanthridine alkaloid, exhibits potent anticancer properties through the induction of apoptosis and inhibition of cell proliferation and angiogenesis.[9][10]
In Vivo Dosage and Administration
The following table summarizes representative in vivo dosage and administration for sanguinarine in a preclinical cancer model.
| Drug | Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| Sanguinarine | BDIX rats (Colorectal cancer syngeneic model) | Anticancer | 5 mg/kg/day | Oral (per os) | Daily | [11] |
| Sanguinarine | Murine melanoma model | Anticancer | 5 mg/kg | Oral | Not specified | [10] |
Signaling Pathways
Sanguinarine exerts its anticancer effects by targeting multiple signaling cascades, as depicted in the diagram below.
Papaverine
Papaverine is an opium alkaloid primarily used as a smooth muscle relaxant and vasodilator.[12] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), particularly PDE10A, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[13][14]
In Vivo Dosage and Administration
The following table outlines the clinical administration of papaverine.
| Drug | Application | Dosage | Administration Route | Frequency |
| Papaverine Hydrochloride | Vasospasm, Erectile Dysfunction | 30-60 mg | Intravenous, Intracavernosal | As needed |
Signaling Pathway
The vasodilatory effect of papaverine is primarily mediated through the inhibition of phosphodiesterase and subsequent modulation of intracellular signaling, as illustrated below.
Noscapine
Noscapine, traditionally used as a cough suppressant, has emerged as a promising anticancer agent.[13] It functions by binding to tubulin, leading to a disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells.[[“]][16]
In Vivo Dosage and Administration
The following table presents dosages and administration routes for noscapine in preclinical cancer models.
| Drug | Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| Noscapine | Nude mice (Human non-small cell lung cancer xenograft) | Anticancer | 300, 450, 550 mg/kg/day | Oral (gavage) | Daily for 24 days | [17][18][19] |
| Noscapine | Nude mice (Human prostate cancer xenograft) | Anticancer | 300 mg/kg/day | Oral (gavage) | Daily for 56 or 70 days | [1][16][20] |
| Noscapine | Mice | Pharmacokinetics | 75, 150, 300 mg/kg | Oral | Single dose | [13][21] |
| Noscapine | Mice | Pharmacokinetics | 10 mg/kg | Intravenous (bolus) | Single dose | [13][21] |
| Noscapine | Nude mice (Human non-small cell lung cancer xenograft) | Anticancer (in combination with Cisplatin) | 300 mg/kg | Oral | Not specified | [14] |
Signaling Pathway
Noscapine's anticancer activity is centered on its interaction with tubulin and the subsequent induction of apoptosis.
Emetine
Emetine, an alkaloid derived from ipecac, has been historically used as an emetic and for the treatment of amebiasis. More recently, it has demonstrated potent antiviral activity against a range of viruses.[22]
In Vivo Dosage and Administration
The following table details dosages and administration routes for emetine in preclinical antiviral and pharmacokinetic studies.
| Drug | Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| Emetine | Rats and Mice | Antiviral (pharmacokinetics) | 1 mg/kg | Oral | Single dose or daily for 3 days | [2][22] |
| Emetine | Mice | Antiviral (pharmacokinetics) | 1 mg/kg | Intravenous | Single dose | [22] |
| Emetine | BALB/c mice | Antiviral (against MCMV) | 0.1 or 1.0 mg/kg | Oral | Every 3 days | [12] |
Signaling Pathway
Emetine's antiviral mechanism involves the inhibition of viral replication and entry.
Experimental Protocols
The following are generalized protocols for key in vivo experiments. These should be adapted based on the specific drug, animal model, and experimental objectives.
Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anticancer drugs.[3][9][[“]]
Workflow:
Methodology:
-
Cell Culture: Culture cancer cells in appropriate media to 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Trypsinize and collect cells.
-
Wash cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep on ice.
-
-
Animal Preparation: Anesthetize immunodeficient mice (e.g., nude or SCID mice) using an approved anesthetic.
-
Injection:
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the cell suspension subcutaneously using a 25-27 gauge needle.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Administer the isoquinoline-based drug or vehicle control according to the specified dosage, route, and frequency.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or study duration), euthanize the animals.
-
Excise tumors for further analysis (e.g., weight, histology, Western blotting, TUNEL assay).
-
TUNEL Assay for Apoptosis Detection in Tumor Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[4]
Methodology:
-
Tissue Preparation:
-
Fix excised tumor tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut into 4-5 µm sections.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol washes.
-
-
Permeabilization:
-
Incubate sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber.
-
-
Detection:
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression of specific proteins in tumor lysates, providing insights into the molecular mechanisms of drug action.
Methodology:
-
Protein Extraction:
-
Homogenize excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size by running them on a polyacrylamide gel (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]
- 9. Design, Synthesis and Biological Evaluation of Di-substituted Noscapine Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noscapine and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 9-Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isoquinoline Alkaloids by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of isoquinoline alkaloids using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. Prominent examples include berberine, sanguinarine, and papaverine.[1] Accurate and reliable quantification of these compounds is crucial for the standardization of medicinal plant extracts, pharmacokinetic studies, and the development of new therapeutic agents.[1][2] HPLC is a powerful and widely used technique for the separation, identification, and quantification of isoquinoline alkaloids due to its high resolution, sensitivity, and reproducibility.[1] When coupled with mass spectrometry (LC-MS), it offers enhanced selectivity and sensitivity, which is particularly advantageous for complex matrices and trace-level analysis.[2]
I. High-Performance Liquid Chromatography (HPLC) for Isoquinoline Alkaloid Quantification
HPLC with UV detection is a robust and cost-effective method suitable for the quantification of major isoquinoline alkaloids in various samples, including herbal extracts.[2] Reversed-phase chromatography, most commonly utilizing a C18 stationary phase, is the preferred method for separating these compounds.[1][3]
Experimental Protocol: HPLC-UV Analysis of Protoberberine and Aporphine Alkaloids
This protocol is adapted for the quality control of plant species containing protoberberine and aporphine alkaloids.[1]
1. Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Reagents: Ammonium acetate, Triethylamine.
-
Reference standards of the target isoquinoline alkaloids.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0.[1][4]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the more non-polar compounds. The gradient should be optimized for the specific alkaloids of interest.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample and Standard Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of reference standards in methanol.
-
Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.[1]
-
-
Sample Preparation (Plant Material):
4. Analysis and Quantification:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the alkaloids by constructing a calibration curve from the peak areas of the standard solutions.
Experimental Workflow: HPLC Analysis
Caption: General workflow for isoquinoline alkaloid analysis by HPLC.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isoquinoline Alkaloid Quantification
LC-MS, especially when using a tandem mass spectrometer (MS/MS), provides superior selectivity and sensitivity compared to HPLC-UV.[2] This makes it the method of choice for analyzing complex matrices, identifying metabolites, and quantifying trace levels of isoquinoline alkaloids.[2]
Experimental Protocol: LC-MS/MS Quantification of Isoquinoline Alkaloids
This protocol is suitable for the sensitive and selective quantification of various isoquinoline alkaloids in complex samples.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).
-
Reversed-phase C18 column (e.g., ACQUITY UPLC CSH™ C18).[5]
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid.
-
Reference standards of the target isoquinoline alkaloids.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient Elution: A gradient program should be optimized to achieve the best separation of the target analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.[2]
-
Injection Volume: 5 - 10 µL.[2]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
MS Analyzer: Triple quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF).[2]
-
Data Acquisition:
4. Sample and Standard Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of reference standards in a suitable solvent (e.g., methanol).
-
Create mixed standard solutions at various concentrations for calibration.
-
-
Sample Preparation (Biological Fluids):
Experimental Workflow: LC-MS Analysis
Caption: General workflow for isoquinoline alkaloid analysis by LC-MS/MS.
III. Quantitative Data Summary
The following tables summarize the quantitative data for selected isoquinoline alkaloids from various studies, highlighting the performance of different analytical methods.
Table 1: HPLC-UV Quantitative Data for Isoquinoline Alkaloids in Plant Material
| Alkaloid | Plant Species | Concentration Range | Method | Reference |
| Berberine | Berberis asiatica | 1.74% ± 0.032 (dry weight) | RP-HPLC-PDA | [7] |
| Palmatine | Berberis asiatica | 1.63% ± 0.028 (dry weight) | RP-HPLC-PDA | [7] |
| Jatrorrhizine | Berberis asiatica | 0.264% ± 0.012 (dry weight) | RP-HPLC-PDA | [7] |
| Protopine | Chelidonium majus | 0.5 ng (LOD) | HPLC | [3] |
| Chelidonine | Chelidonium majus | 0.5 ng (LOD) | HPLC | [3] |
Table 2: LC-MS Quantitative Data for Isoquinoline Alkaloids
| Alkaloid | Matrix | Concentration Range (ng/mL) | Linearity (R²) | Method | Reference |
| Protoberberine alkaloids | Berberis species | 0.5 - 1000 | ≥0.9989 | UPLC-MS/MS | [5] |
| Aporphine alkaloids | Berberis species | 0.5 - 1000 | ≥0.9989 | UPLC-MS/MS | [5] |
| Berberine | Pueraria lobata | 6.68 ± 0.62 mg/100g | - | LC-MS/MS | [8] |
| Noscapine | Dietary Supplement | 0.09 ± 0.01 mg/100g | - | LC-MS/MS | [8] |
| Sanguinarine | Feed Samples | 7.5 µg/kg (LOD) | - | LC-MS/MS | [3] |
IV. Signaling Pathways of Isoquinoline Alkaloids
Several isoquinoline alkaloids exert their pharmacological effects by modulating key cellular signaling pathways.
Berberine Signaling Pathways
Berberine has been shown to have anticancer effects by modulating various signaling pathways, including the WNT/β-catenin and PI3K/Akt/mTOR pathways.
References
- 1. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cascade Signals of Papaverine Inhibiting LPS-Induced Retinal Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Isoquinoline in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural alkaloids and synthetic compounds that exhibit potent anticancer activity. This structural framework serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. These compounds exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as the modulation of key signaling pathways implicated in cancer progression.
This document provides detailed application notes on the anticancer properties of isoquinoline derivatives, protocols for their evaluation, and a summary of their efficacy.
Mechanisms of Anticancer Action
Isoquinoline derivatives combat cancer through a multi-pronged approach, targeting various cellular processes to inhibit tumor growth and survival.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Isoquinoline compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] They modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family (Bcl-2, Bax) and caspases (caspase-3, -8, -9), leading to controlled cell dismantling.
-
Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to halt the cell cycle at various checkpoints (G0/G1, S, or G2/M phases), thereby preventing cancer cell proliferation.[2] This allows time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.
-
Induction of Autophagy: Autophagy, or cellular self-digestion, is another process that can be modulated by isoquinoline derivatives to induce cancer cell death.[2]
-
Inhibition of Key Signaling Pathways: Isoquinoline compounds are known to interfere with crucial signaling cascades that are often dysregulated in cancer. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Its inhibition by isoquinoline derivatives can effectively stifle tumor progression.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Certain isoquinoline alkaloids can modulate this pathway to induce apoptosis in cancer cells.
-
-
Other Mechanisms: Additional anticancer mechanisms of isoquinoline derivatives include binding to nucleic acids, inhibition of microtubule polymerization, and epigenetic modulation.
Quantitative Data: Efficacy of Isoquinoline Derivatives
The anticancer potency of isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values of several isoquinoline derivatives against various cancer cell lines.
| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | MCF-7 (Breast) | 25.3 | [5] |
| Berberine | HepG2 (Liver) | 15.8 | [5] |
| Sanguinarine | HeLa (Cervical) | 1.2 | [6] |
| Sanguinarine | A549 (Lung) | 2.5 | [6] |
| Noscapine | MDA-MB-231 (Breast) | 35.0 | |
| Emetine | PC-3 (Prostate) | 0.04 | [6] |
| Papaverine | LNCaP (Prostate) | 50.0 | [6] |
Note: IC50 values can vary depending on the experimental conditions, including the cell line, assay method, and incubation time.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved in the study of isoquinoline-based anticancer agents, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for screening anticancer agents.
Caption: Simplified apoptosis signaling pathway targeted by isoquinolines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of isoquinoline-based anticancer agents.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline derivative stock solution (dissolved in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by an isoquinoline derivative using flow cytometry.
Materials:
-
Cancer cells treated with the isoquinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the isoquinoline derivative at the desired concentration and for the appropriate time. Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol is for analyzing the effect of an isoquinoline derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the isoquinoline derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated cells and wash them with cold PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins (e.g., apoptosis-related proteins) following treatment with an isoquinoline derivative.
Materials:
-
Treated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
References
Application Notes and Protocols: Synthesis of Isoquinoline-Based Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of isoquinoline-based dyes and pigments, covering both classical and modern synthetic methodologies. The protocols are intended to be a guide for the practical synthesis and characterization of these versatile compounds, which have significant applications in materials science, biological imaging, and drug discovery.
Introduction to Isoquinoline-Based Dyes and Pigments
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds.[1] Its unique electronic and photophysical properties make it an excellent building block for the creation of novel dyes and pigments.[2] Isoquinoline derivatives are utilized in various applications, from vibrant and stable colorants in the textile and food industries to advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[2][3]
The versatility of the isoquinoline core allows for fine-tuning of its photophysical properties through chemical modifications. Substituents on the isoquinoline ring system can significantly influence the absorption and emission wavelengths, quantum yields, and Stokes shifts, enabling the rational design of fluorophores for specific applications.[1][4] This document outlines key synthetic strategies for accessing isoquinoline-based dyes and pigments and provides detailed protocols for their preparation and characterization.
Synthetic Strategies for Isoquinoline Dyes and Pigments
The synthesis of the isoquinoline core can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods.
Classical Synthetic Methods
Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Gams, and Pictet-Spengler reactions, have been the cornerstone of isoquinoline chemistry for over a century.[5][6] These reactions typically involve the cyclization of a substituted β-phenylethylamine precursor.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[6][7][8][9]
-
Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to yield the isoquinoline core.[10][11][12]
Modern Synthetic Methods
Contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, broader substrate scope, and milder reaction conditions.
-
Copper-Catalyzed Synthesis: Copper catalysts have emerged as a cost-effective and environmentally friendly option for the synthesis of isoquinolines. These reactions often proceed via intramolecular cyclization of suitable precursors, such as (E)-2-alkynylaryl oxime derivatives, in green solvents like water.[13][14][15][16]
-
Palladium- and Rhodium-Catalyzed Synthesis: Palladium and rhodium catalysts are highly effective for various cross-coupling and annulation reactions to construct the isoquinoline skeleton, often with high regioselectivity.[3][17]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of representative isoquinoline-based compounds.
Protocol 1: Synthesis of a Fluorescent Isoquinoline Derivative via Copper-Catalyzed Goldberg-Ullmann-Type Coupling[4]
This protocol describes the synthesis of 1-(isoquinolin-3-yl)azetidin-2-one, a fluorescent isoquinoline derivative.
Materials:
-
3-Bromoisoquinoline
-
Azetidin-2-one
-
Copper(I) iodide (CuI)
-
N,N-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Dichloromethane
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-bromoisoquinoline (0.5 mmol), azetidin-2-one (0.75 mmol), CuI (0.1 mmol), and K₂CO₃ (1.0 mmol).
-
Add n-butanol (5 mL) and DMEDA (0.2 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Elute with a gradient of dichloromethane followed by diethyl ether to obtain the pure product.
Characterization:
-
Yield: 61%
-
Melting Point: 142-146 °C
-
¹H NMR (200 MHz, CDCl₃): δ 3.16 (t, 2H, CH₂), 3.91 (t, 2H, CH₂), 7.46 (t, 1H, isoquin.), 7.64 (t, 1H, isoquin.), 7.78 (d, J = 8.3 Hz, 1H, isoquin.), 7.89 (d, J = 7.9 Hz, 1H, isoquin.), 8.05 (s, 1H, isoquin.), 9.01 (s, 1H, isoquin.).
-
¹³C NMR (50 MHz, CDCl₃): δ 36.24, 38.30, 107.47, 125.97, 126.52, 126.67, 127.88, 131.16, 137.82, 145.43, 151.72, 165.30.
Protocol 2: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction[8]
This protocol outlines the synthesis of a 3,4-dihydroisoquinoline derivative.
Materials:
-
β-phenylethylamide derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the β-phenylethylamide substrate (1.0 equiv).
-
Add anhydrous DCM and POCl₃, and fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Reflux the solution for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate via rotary evaporation.
-
Dissolve the resulting residue in a mixture of methanol and water (9:1) and cool to 0 °C.
-
Add NaBH₄ portion-wise until the pH reaches 7.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the quantitative data for representative isoquinoline-based dyes and pigments.
Table 1: Synthesis and Properties of Selected Isoquinoline Derivatives
| Compound Name | Synthetic Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| 1-(Isoquinolin-3-yl)azetidin-2-one | Goldberg-Ullmann | CuI/DMEDA | n-Butanol | 100 | 48 | 61 | 142-146 | [4] |
| 1-Methyl-3-phenylisoquinoline | Copper-catalyzed cyclization | CuI | Water | 80 | 12 | 95 | - | [14] |
| 3,4-Dihydroisoquinoline derivative | Bischler-Napieralski | POCl₃ | DCM | Reflux | 4 | - | - | [8] |
Table 2: Photophysical Properties of Selected Isoquinoline-Based Fluorescent Dyes [4][18]
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φfl) | Solvent | Application | Ref. |
| 1-(Isoquinolin-3-yl)azetidin-2-one | 394 | 458 | 3583 | 0.963 | 0.1 M H₂SO₄ | Fluorescent Probe | [4] |
| 3-Hydroxyisoquinoline derivative (ISO-1) | 358-383 | 395-446 | - | 0.20-0.90 | - | Nuclear Dye | [18][19] |
| n-Butyl 3-(isoquinolin-3-ylamino)propanoate | 406 | 494 | - | 0.223 x 10⁻¹³ | 0.1 M H₂SO₄ | Fluorescent Probe | [4] |
| 3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one | 406 | 495 | - | 0.053 | 0.1 M H₂SO₄ | Fluorescent Probe | [4] |
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic routes for the preparation of isoquinoline-based dyes and pigments.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. www-leland.stanford.edu [www-leland.stanford.edu]
- 11. Isoquinoline synthesis [quimicaorganica.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Copper-catalyzed asymmetric dearomative alkynylation of isoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Isoquinoline synthesis [organic-chemistry.org]
- 18. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Isoquinoline-Based Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of isoquinoline-based antiviral agents, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their synthesis and evaluation.
Introduction to Isoquinoline-Based Antiviral Agents
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have demonstrated significant potential as broad-spectrum antiviral agents.[1][2][3] Their activity has been documented against a wide range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), human cytomegalovirus (HCMV), influenza virus, and coronaviruses such as SARS-CoV-2.[1][4][5] The antiviral mechanisms of these compounds are often multifaceted, involving the modulation of host cellular signaling pathways critical for viral replication, as well as direct inhibition of viral processes.[1][2][6]
Key Isoquinoline Compounds and Their Antiviral Activity
Several isoquinoline alkaloids have emerged as promising antiviral candidates. This section highlights some of the most extensively studied compounds and summarizes their in vitro efficacy.
Table 1: Antiviral Activity of Prominent Isoquinoline Alkaloids
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Emetine | MERS-CoV | Vero-E6 | 0.014 | >25 | >1785 | [2] |
| SARS-CoV | Vero-E6 | 0.051 | >25 | >490 | [2] | |
| SARS-CoV-2 | Vero | 0.007 (EC50) | - | - | [1] | |
| HCoV-OC43 | - | 0.30 (EC50) | 2.69 | 8.97 | [2] | |
| HCoV-NL63 | - | 1.43 (EC50) | 3.63 | 2.54 | [2] | |
| Zika Virus | - | 0.00874 (IC50) | - | - | [3] | |
| Human Cytomegalovirus (HCMV) | - | 0.04 (EC50) | - | - | [3] | |
| Berberine | Herpes Simplex Virus (HSV) | MRC-5 | 0.68 (IC50) | 75 | 110 | [7] |
| Papaverine | Respiratory Syncytial Virus (RSV) | - | <4 (MIC50) | - | <4 | |
| Influenza A/WSN/33 (H1N1) | Calu-3 | 16.77 (IC50) | >100 | >5.96 | ||
| Influenza A/PR/8/34 (H1N1) | Calu-3 | 24.54 (IC50) | >100 | >4.07 | ||
| Aromoline | SARS-CoV-2 (Delta) | - | 0.47 (IC50) | - | - | |
| SARS-CoV-2 (Omicron) | - | 0.66 (IC50) | - | - | ||
| Tetrandrine | HIV-1 | MT-4, PM1 | 0.8 - 1.7 (EC50) | - | - | [7] |
Signaling Pathways Modulated by Isoquinoline Antivirals
A key mechanism by which isoquinoline alkaloids exert their antiviral effects is through the modulation of host cell signaling pathways that are often hijacked by viruses for their replication. The NF-κB and MEK/ERK pathways are prominent examples.
NF-κB Signaling Pathway Inhibition by Emetine
The NF-κB signaling pathway is a central regulator of the inflammatory response and is often activated during viral infections. Emetine has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which is a critical step for the activation and nuclear translocation of NF-κB. This inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by Emetine.
MEK/ERK Signaling Pathway Inhibition by Berberine
The MEK/ERK signaling pathway is another crucial cellular pathway that is often manipulated by viruses to facilitate their replication and export from the nucleus. Berberine has been shown to inhibit the replication of viruses like influenza A and enterovirus 71 by downregulating the MEK/ERK pathway, which in turn hampers the export of viral ribonucleoproteins from the nucleus.
Caption: Inhibition of the MEK/ERK signaling pathway by Berberine.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative isoquinoline alkaloid, papaverine, and for key assays used to evaluate the antiviral activity and cytotoxicity of these compounds.
Synthesis of Papaverine
This protocol describes a multi-step synthesis of papaverine.
Caption: Workflow for the synthesis of Papaverine Hydrochloride.
Materials:
-
3,4-Dihydropapaverine hydrochloride
-
Water
-
Liquid caustic soda (e.g., 40% NaOH solution)
-
Mesitylene
-
Raney Nickel
-
37% Hydrochloric acid
-
Absolute ethanol
-
Activated carbon
-
Reaction kettle with stirrer, thermometer, dropping funnel, and nitrogen inlet
-
Filtration apparatus
Procedure:
-
Basification and Extraction:
-
In a reaction kettle under a nitrogen atmosphere, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water with stirring and heating until the solution is clear.
-
Add 1 kg of liquid caustic soda dropwise to adjust the pH to 12-13.
-
Add 7.5 kg of mesitylene and stir for extraction. Separate the organic phase.
-
-
Dehydrogenation:
-
To the organic phase, add 500 g of Raney Nickel.
-
Heat the mixture to 150°C and maintain the reaction for 4 hours.
-
Cool the reaction mixture and filter to remove the Raney Nickel. The filtrate contains the crude papaverine.
-
-
Purification and Salt Formation:
-
Under a nitrogen atmosphere, add the crude papaverine to a mixed solution of 1.5 kg of 37% hydrochloric acid, 1.3 kg of water, and 10.3 kg of absolute ethanol.
-
Heat the mixture until the solid dissolves completely.
-
Add 50 g of activated carbon for decolorization and stir for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to allow for crystallization of papaverine hydrochloride.
-
Collect the crystals by filtration and dry to obtain the final product.
-
Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the production of infectious virus particles.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6- or 12-well plates
-
Virus stock of known titer
-
Test compound stock solution
-
Serum-free cell culture medium
-
Semi-solid overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
-
Virus Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the virus inoculum and gently add the semi-solid overlay medium containing the corresponding concentrations of the test compound. Also include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 2-4 days).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Add the fixing solution and incubate for at least 30 minutes.
-
Remove the fixing solution and add the crystal violet staining solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates
-
Virus stock
-
Test compound stock solution
-
Cell culture medium
-
Staining solution (e.g., Neutral Red or Crystal Violet)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Add a pre-determined amount of virus (sufficient to cause 80-100% CPE in the virus control wells) to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Visually inspect the plates under a microscope to assess the degree of CPE.
-
For quantitative analysis, use a cell viability stain like Neutral Red or Crystal Violet.
-
After staining, elute the dye and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50), which is the concentration that inhibits the viral CPE by 50%.
-
MTT Assay for Cytotoxicity
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Confluent monolayer of host cells in 96-well plates
-
Test compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and, once confluent, treat them with serial dilutions of the test compound. Include untreated cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.
-
Conclusion
Isoquinoline-based compounds represent a promising class of antiviral agents with diverse mechanisms of action. The protocols and data presented here provide a foundation for researchers to further explore and develop these compounds as potential therapeutics for a range of viral diseases. Careful evaluation of both antiviral efficacy and cytotoxicity is essential for identifying candidates with a favorable therapeutic window.
References
- 1. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Berberine and Canagliflozin Chimera and Investigation into New Antibacterial Activity and Mechanisms [mdpi.com]
- 3. Berberine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106543171A - A kind of berberine synthesis technique - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the Pomeranz–Fritsch Reaction: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Pomeranz–Fritsch reaction is a valuable tool for the synthesis of isoquinolines. However, achieving high yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and to offer strategies for yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz–Fritsch reaction and why are the yields often low?
The Pomeranz–Fritsch reaction is an acid-catalyzed intramolecular electrophilic substitution reaction used to synthesize isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1] The reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed cyclization to form the isoquinoline ring system.[2][3]
Yields can be highly variable and are often low due to several factors, including:
-
Harsh Reaction Conditions: The classical procedure often employs strong acids like concentrated sulfuric acid and high temperatures, which can lead to side reactions and degradation of starting materials and products.[4]
-
Substrate Sensitivity: The electronic nature of the substituents on the benzaldehyde can significantly impact the reaction's success. Electron-rich aromatic systems tend to undergo cyclization more readily, while electron-deficient systems may fail to cyclize under standard conditions.[4]
-
Side Reactions: A number of side reactions can compete with the desired cyclization, leading to a complex mixture of products and a lower yield of the target isoquinoline.
Q2: What are the most common side reactions, and how can they be minimized?
Common side reactions include the formation of oxazoles, incomplete cyclization, and polymerization or degradation of starting materials under harsh acidic conditions.
Troubleshooting Side Reactions:
-
Oxazole Formation: This is a significant competing pathway. The choice of acid catalyst can influence the ratio of isoquinoline to oxazole. Milder acid catalysts or modified procedures may favor the desired isoquinoline synthesis.
-
Incomplete Cyclization: If the reaction stalls at the benzalaminoacetal stage, it may be due to insufficient acid strength or deactivation of the aromatic ring. Consider using a stronger acid catalyst or a modified procedure designed for less reactive substrates.
-
Degradation: To minimize degradation, it is crucial to carefully control the reaction temperature and time. Using the mildest effective acid catalyst and the lowest possible temperature can significantly improve the outcome.
Q3: Are there general strategies to improve the yield of the Pomeranz–Fritsch reaction?
Yes, several modifications to the original procedure have been developed to improve yields and broaden the substrate scope. These include:
-
The Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal as starting materials.[5][6]
-
The Bobbitt Modification: This modification involves the reduction of the intermediate imine to an amine before cyclization, typically leading to the formation of tetrahydroisoquinolines.[5][7] This method often uses milder acid conditions, which can reduce the formation of side products.[7]
-
The N-Tosyl Modification: In this variation, the nitrogen of the aminoacetal is protected with a tosyl group. This can lead to cleaner reactions and allows for a "one-pot" procedure where the N-tosylated intermediate is cyclized in the presence of a dilute mineral acid.[8]
-
Use of Alternative Acid Catalysts: Replacing concentrated sulfuric acid with other catalysts can significantly improve yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pomeranz–Fritsch reaction.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficiently Activated Aromatic Ring | For benzaldehydes with electron-withdrawing groups, the classical conditions are often too harsh and lead to degradation rather than cyclization. Consider using a more robust modification, such as the N-tosyl procedure, which has been shown to be effective for a wider range of substrates. |
| Inappropriate Acid Catalyst | The choice of acid is critical. Concentrated sulfuric acid can cause charring and low yields. Experiment with alternative acid catalysts. Polyphosphoric acid (PPA) or a mixture of boron trifluoride and trifluoroacetic anhydride have been reported to give good yields in certain cases.[9] |
| Reaction Temperature Too High or Too Low | High temperatures can lead to decomposition, while low temperatures may result in an impractically slow reaction rate. Optimize the temperature for your specific substrate and catalyst system. |
| Presence of Moisture | The reaction is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Complex Product Mixture
| Possible Cause | Troubleshooting Steps |
| Formation of Side Products | As mentioned in the FAQs, oxazole formation and other side reactions are common. Modifying the reaction conditions can help. The Bobbitt modification, which proceeds under milder conditions, can reduce the formation of side products.[7] |
| Degradation of Starting Material or Product | The use of strong, hot acid can degrade sensitive functional groups. Employing milder catalysts and lower temperatures is advisable. The N-tosyl modification can also provide a cleaner reaction profile.[8] |
Yield Improvement Strategies and Data
The selection of the acid catalyst is a critical parameter influencing the yield of the Pomeranz–Fritsch reaction. While comprehensive comparative data is scarce in the literature, the following table summarizes reported yields for different catalytic systems.
| Catalyst System | Substrate Example | Reported Yield | Reference |
| Concentrated H₂SO₄ | Benzaldehyde & 2,2-diethoxyethylamine | Highly variable, often low | [5] |
| Polyphosphoric Acid (PPA) | Various benzalaminoacetals | Moderate | [9] |
| Boron trifluoride-trifluoroacetic anhydride | Acetals from various aldehydes | Good | [9] |
| N-Tosyl modification with dilute mineral acid | N-tosyl-benzylaminoacetals | Good | [8] |
Key Experimental Protocols
General Workflow for the Pomeranz–Fritsch Reaction
The following diagram illustrates the general experimental workflow for a typical Pomeranz–Fritsch reaction.
Signaling Pathway of the Pomeranz–Fritsch Reaction
The following diagram outlines the key steps in the reaction mechanism.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues.
By systematically addressing the factors outlined in this guide, researchers can significantly improve the yield and success rate of the Pomeranz–Fritsch reaction for the synthesis of a wide range of isoquinoline derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pomeranz-Fritsch Reaction [drugfuture.com]
- 7. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 8. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Bischler-Napieralski Reaction: A Technical Support Guide for Isoquinoline Synthesis
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Bischler-Napieralski isoquinoline synthesis. This resource offers practical solutions to common challenges, focusing on the identification and mitigation of side product formation.
Bischler-Napieralski Synthesis: Reaction and Side Product Pathways
The diagram below illustrates the desired reaction pathway for the synthesis of 3,4-dihydroisoquinolines and the competing pathways that lead to common side products.
Caption: Desired and side reaction pathways in the Bischler-Napieralski synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Bischler-Napieralski synthesis in a question-and-answer format.
Q1: What are the most common side products observed in the Bischler-Napieralski reaction?
A1: The primary side products include:
-
Styrene Derivatives: Formed via a retro-Ritter reaction, this is a major competing pathway, especially when the resulting styrene is highly conjugated.
-
Products of von Braun Degradation: When using phosphorus pentachloride (PCl5), the activated amide can undergo cleavage to produce a benzylic chloride and a nitrile.
-
Unexpected Regioisomers: Ipso-attack of the nitrilium ion intermediate on the aromatic ring, followed by rearrangement, can lead to the formation of isoquinolines with unexpected substitution patterns. This is more common with strong electron-donating groups on the aromatic ring.
-
Polymers and Tar: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars.
Q2: My reaction is producing a significant amount of a styrene derivative. How can I minimize this side product?
A2: The formation of styrene derivatives is due to the retro-Ritter reaction. To mitigate this, consider the following strategies:
-
Milder Reaction Conditions: Employing modern, milder protocols, such as the use of triflic anhydride (Tf2O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter side reaction.
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.
-
Alternative Reagents: The use of oxalyl chloride to generate an N-acyliminium intermediate can avoid the elimination of the amide group as a nitrile.
Q3: I am observing the formation of an unexpected regioisomer. What causes this and how can it be controlled?
A3: The formation of unexpected regioisomers is often the result of cyclization at an electronically favorable position other than the intended ortho position. This can be particularly prevalent with substrates bearing strong electron-donating groups. The use of phosphorus pentoxide (P2O5) as a dehydrating agent has been observed to promote ipso-attack followed by rearrangement. To control this, modification of activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.
Q4: My reaction yield is low, and I suspect von Braun degradation. What conditions favor this side reaction?
A4: The von Braun degradation is a notable side reaction when phosphorus pentachloride (PCl5) is used as the dehydrating agent under harsh conditions. To avoid this, consider using alternative dehydrating agents like phosphorus oxychloride (POCl3) or milder reagents like triflic anhydride (Tf2O).
Q5: What is the impact of substituents on the aromatic ring on the reaction outcome?
A5: The electronic nature of the aromatic ring is critical for the success of this electrophilic aromatic substitution reaction.
-
Electron-Donating Groups (EDGs): These groups activate the aromatic ring, facilitating the cyclization and often leading to higher yields. However, very strong EDGs can sometimes lead to the formation of unexpected regioisomers.
-
Electron-Withdrawing Groups (EWGs): These groups deactivate the aromatic ring, significantly hindering the cyclization and leading to low or no product formation. For substrates with deactivated rings, more forceful conditions, such as refluxing in a mixture of POCl3 and P2O5, may be required.
Quantitative Data on Side Product Formation
| Dehydrating Agent | Substrate | Desired Product | Side Product (Regioisomer) | Product Ratio (Desired:Side) | Reference |
| P2O5 | N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | 2:1 |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equivalent).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0-3.0 equivalents) dropwise to the solution at room temperature. An ice bath may be used to control any exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or NaOH solution) until the pH is above 9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O) and 2-Chloropyridine
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields with fewer side products.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add 2-chloropyridine (2.0 equivalents) to the solution.
-
Cooling: Cool the mixture to -20 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Upon completion, the reaction can be quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate) and worked up as described in the classical protocol, followed by purification.
Troubleshooting low solubility of isoquinoline derivatives in aqueous solutions.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of isoquinoline derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why do many of my isoquinoline derivatives exhibit low aqueous solubility?
A1: The limited aqueous solubility of many isoquinoline derivatives stems from their molecular structure. The isoquinoline core is a bicyclic aromatic system, which is largely hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also make it challenging for water molecules to solvate individual molecules, further restricting solubility.[1] The addition of lipophilic functional groups, often intended to increase pharmacological potency, can further decrease water solubility.[2]
Q2: What is the first step I should take when I encounter a solubility problem with a new isoquinoline derivative?
A2: A systematic approach is recommended. Initially, perform a solvent screening to identify suitable organic solvents or co-solvent systems.[3] Subsequently, it is crucial to investigate the pH-dependent solubility of your compound. Since isoquinoline is a weak base (pKa of 5.14), its derivatives are often more soluble in acidic conditions due to the formation of protonated, more polar salts.[3][4]
Q3: How does pH adjustment improve the solubility of isoquinoline derivatives?
A3: Isoquinoline and its derivatives are typically weak bases.[5] In an acidic environment (pH < pKa), the nitrogen atom in the isoquinoline ring becomes protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[6] It is advisable to adjust the buffer pH to be approximately two units away from the compound's pKa to maximize solubility.[7]
Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic co-solvent (DMSO) is drastically reduced, causing the poorly soluble compound to fall out of the aqueous solution.[2] To address this, you can try several strategies:
-
Optimize Co-solvent Concentration: Determine the highest concentration of the organic solvent that your assay can tolerate while keeping your compound in solution.[7]
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO with other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).[7]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help prevent precipitation.[7]
Q5: What are some advanced techniques to improve the solubility of highly insoluble isoquinoline derivatives?
A5: For particularly challenging compounds, several formulation strategies can be employed:
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in an aqueous medium.[3][8]
-
Cyclodextrin Complexation: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble isoquinoline derivative, forming an inclusion complex with enhanced aqueous solubility.[7]
-
Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix in an amorphous state. The amorphous form has a higher energy state and greater solubility compared to the crystalline form.[1][3]
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Attempt to dissolve in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, then dilute into the aqueous buffer.[7]2. Adjust the pH of the aqueous buffer. For basic isoquinoline derivatives, lowering the pH can significantly increase solubility.[6]3. Gently warm the solution while sonicating, but be mindful of the compound's thermal stability.[7] |
| Precipitation occurs upon dilution of organic stock solution into aqueous media. | The concentration of the organic co-solvent is drastically reduced, causing the compound to exceed its solubility limit in the final aqueous-organic mixture. | 1. Lower the final concentration of the compound in the assay.[2]2. Increase the percentage of the organic co-solvent in the final solution, if tolerated by the assay.[7]3. Perform a serial dilution instead of a single-step dilution.[7]4. Explore the use of solubilizing excipients like surfactants or cyclodextrins.[2][7] |
| Inconsistent or variable results in biological assays. | The compound may be partially precipitated in the assay medium, leading to an inaccurate effective concentration. | 1. Visually inspect the final assay solution for any signs of cloudiness or precipitate before starting the experiment.[7]2. Perform a solubility assessment in the final assay buffer to determine the maximum soluble concentration.[7]3. Consider using a formulation strategy to ensure the compound remains in solution throughout the experiment.[9] |
| Difficulty forming a stable salt of the isoquinoline derivative. | The chosen acid may not be appropriate for the specific derivative, or the resulting salt may have poor stability. | 1. Screen a variety of pharmaceutically acceptable acids to find one that forms a stable salt.2. Characterize the resulting salt to ensure it is not a less soluble polymorph. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This method is used for rapid screening of compound solubility in early-stage drug discovery.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the isoquinoline derivative (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10][11]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the "gold standard."[11]
-
Sample Preparation: Add an excess amount of the solid isoquinoline derivative to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][12]
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2][12]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC-UV) or liquid chromatography-mass spectrometry (LC/MS).[11]
-
Calculation: The thermodynamic solubility is the measured concentration of the saturated solution.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionizes the molecule to increase its polarity and interaction with water.[7] | Can dramatically increase solubility for ionizable compounds; relatively simple to implement.[7] | Limited by the pH constraints of the experiment or biological system; can affect compound stability and activity.[7] |
| Co-solvents | Reduces the polarity of the aqueous phase, increasing the solvent's capacity for the hydrophobic compound.[3][13] | Can significantly increase solubility.[3] | Potential for toxicity of the co-solvent; the compound may precipitate upon dilution.[3] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][8] | Effective at low concentrations.[3] | Potential for cellular toxicity and foaming.[3] |
| Cyclodextrins | Encapsulates the hydrophobic molecule within its lipophilic core, presenting a hydrophilic exterior to the aqueous environment.[7] | Generally low toxicity; can improve bioavailability.[7] | Can be costly; may not be effective for all compounds.[7] |
| Solid Dispersions | The compound is dispersed in a carrier matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[1][3] | Can lead to a significant increase in dissolution rate and bioavailability.[3] | Can be physically and chemically unstable over time, with the potential to recrystallize.[1] |
| Particle Size Reduction | Increases the surface area of the compound, leading to a faster dissolution rate.[3][8] | Applicable to a wide range of compounds.[3] | May not increase the equilibrium solubility.[3] |
Visualizations
Caption: A workflow for troubleshooting the low solubility of isoquinoline derivatives.
Caption: Decision tree for addressing compound precipitation from stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing N-Alkylation of Isoquinolines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of isoquinolines. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges encountered during this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of isoquinolines. The questions are designed to help you quickly identify and resolve common experimental problems.
Issue 1: Low or No Conversion of Isoquinoline
Q1: I am observing very low or no conversion of my starting isoquinoline. What are the potential causes and how can I resolve this?
Low reactivity can stem from several factors related to your reagents or reaction conditions. Consider the following troubleshooting steps:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general reactivity trend is I > Br > Cl > OTs (tosylate). If you are using a less reactive alkyl halide (e.g., an alkyl chloride), consider switching to the corresponding bromide or iodide.
-
Strength and Solubility of the Base: For the deprotonation of the nitrogen atom in isoquinoline to form the nucleophilic anion, the choice of base is important.
-
Incomplete Deprotonation: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially with less reactive alkylating agents. Consider using a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1]
-
Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. Ensure good stirring and consider solvents that can better solubilize the base or the resulting isoquinoline salt.
-
-
Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 60-80 °C or higher) can significantly improve the conversion.[2]
-
Anhydrous Conditions: Many N-alkylation reactions are sensitive to moisture, which can quench the base and the anionic intermediate. Ensure that your glassware is oven-dried and that you are using anhydrous solvents.[3]
-
Steric Hindrance: Significant steric bulk on either the isoquinoline ring or the alkylating agent can impede the reaction. If steric hindrance is a suspected issue, you may need to use a less hindered alkylating agent or a smaller, stronger base.
Issue 2: Formation of Side Products (O-Alkylation or C-Alkylation)
Q2: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
This is a common issue, particularly with substituted isoquinolines like isoquinolinones, which exist in tautomeric forms. The selectivity between N- and O-alkylation is influenced by several factors:
-
Solvent Choice: The polarity of the solvent can play a significant role. Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation.
-
Counter-ion and Base: The nature of the counter-ion from the base can influence the site of alkylation. For instance, in some heterocyclic systems, using a silver salt in a non-polar solvent has been shown to favor O-alkylation, while alkali metal salts in polar aprotic solvents favor N-alkylation.
-
Reaction Conditions: Hard and soft acid-base (HSAB) theory can be a useful guide. The nitrogen in the isoquinoline anion is a softer nucleophile than the oxygen. Therefore, using softer alkylating agents (e.g., those with larger, more polarizable leaving groups like iodide) can favor N-alkylation.
Q3: I am observing C-alkylation as a side reaction. How can I minimize this?
While less common for the direct N-alkylation of the isoquinoline nitrogen, C-alkylation can occur at positions with high electron density.
-
Reaction Conditions: C-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product. Running the reaction at a higher temperature for a longer duration can favor the formation of the N-alkylated product.
-
Protecting Groups: If C-alkylation is a persistent issue, consider using a protecting group on the susceptible carbon position, which can be removed after the N-alkylation step.
Issue 3: Over-alkylation
Q4: My reaction is resulting in the formation of a quaternary ammonium salt (over-alkylation). How can I prevent this?
Over-alkylation occurs when the initially formed N-alkylated isoquinoline reacts further with the alkylating agent.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the isoquinoline relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of isoquinoline).
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like TLC or LC-MS and stop the reaction as soon as the starting isoquinoline is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the N-alkylation of isoquinolines with alkyl halides?
Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often good starting points as they are relatively easy to handle.[1][4] For less reactive systems, a stronger base like sodium hydride (NaH) is often more effective.[1]
Q2: What is a suitable solvent for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used. DMF is often a good choice due to its ability to dissolve a wide range of substrates and reagents.[1][2][5]
Q3: How can I monitor the progress of my N-alkylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The N-alkylated product will typically have a different Rf value than the starting isoquinoline. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q4: My N-alkylated product is difficult to purify. What are some common impurities?
Common impurities include unreacted starting isoquinoline, the alkylating agent, and any side products such as O-alkylated or over-alkylated species. If a strong base like NaH is used, residual base must be carefully quenched during the workup. Purification is typically achieved by column chromatography on silica gel.
Q5: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can be a very effective method for the N-alkylation of heterocycles, often leading to significantly reduced reaction times and improved yields.[1]
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of N-alkylation for isoquinoline and related N-heterocyclic compounds. Note: Direct comparative data for isoquinoline under a wide range of conditions is not always available in a single source. The data presented here is a compilation from various studies on isoquinolines and structurally similar heterocycles to provide general guidance.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isoquinolin-1(2H)-one | Benzyl Bromide | K₂CO₃ | DMF | 80 | ~75-82 | |
| Quinazolin-4(3H)-one | Benzyl Chloride | K₂CO₃ | DMF | 100 | 82 | [5] |
| Quinazolin-4(3H)-one | Benzyl Chloride | Cs₂CO₃ | DMF | 100 | 81 | [5] |
| Quinazolin-4(3H)-one | Benzyl Chloride | NaH | DMF | 100 | 78 | [5] |
| Isatin | Various Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | MW | High | [1] |
| 4-chloro-6-methylquinolin-2(1H)-one | Methyl Iodide | K₂CO₃ | Acetone | Reflux | ~50-76 | |
| Indole | Various Alkyl Halides | K₂CO₃ or Cs₂CO₃ | [bmim][BF₄]/MeCN | RT-50 | Good | [4] |
Experimental Protocols
General Protocol for N-Alkylation of Isoquinoline using an Alkyl Halide and Potassium Carbonate
This protocol provides a general procedure for the N-alkylation of isoquinoline. It may require optimization for specific substrates and alkylating agents.
Materials:
-
Isoquinoline
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the isoquinoline. Then, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualization
Troubleshooting Workflow for N-Alkylation of Isoquinolines
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the N-alkylation of isoquinolines.
A troubleshooting workflow for the N-alkylation of isoquinolines.
References
Strategies to prevent degradation of isoquinoline compounds in storage.
Welcome to the technical support center for isoquinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of isoquinoline compounds to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of isoquinoline compounds?
A1: The degradation of isoquinoline compounds is primarily influenced by several environmental factors. The main contributors are exposure to light (photodegradation), oxygen (oxidation), and moisture (hydrolysis).[1][2] Temperature and pH are also critical, as they can significantly accelerate the rates of these degradation reactions.[2][3] Quinone-containing isoquinolines are particularly susceptible to oxidative degradation.[4]
Q2: What are the ideal storage conditions for solid isoquinoline compounds for long-term stability?
A2: For long-term stability, solid isoquinoline compounds should be stored at low temperatures, protected from light, and in a controlled atmosphere.[1] The ideal conditions involve storing the compound in a tightly sealed, light-resistant container (such as an amber glass vial or a container wrapped in aluminum foil) under an inert atmosphere like nitrogen or argon.[1] To prevent hydrolysis, especially for hygroscopic derivatives, storage in a desiccator is also recommended.[1]
Q3: How should I store isoquinoline compounds that are in solution?
A3: To minimize degradation in solution, it is best to prepare solutions fresh whenever possible.[1] If storage is necessary, use high-purity, anhydrous solvents and store the solution in a tightly capped vial with minimal headspace to reduce exposure to air.[1] Purging the vial with an inert gas before sealing is also advisable.[1] For aqueous solutions, maintaining a neutral pH using buffers can help prevent pH-related degradation.[5] Solutions should be stored at low temperatures and protected from light.[1]
Q4: Can I use stabilizers to prevent the degradation of my isoquinoline compound?
A4: While specific stabilizers are compound-dependent, general-purpose antioxidants and photostabilizers can be considered. For protection against oxidation, antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be evaluated at low concentrations (e.g., 0.01-0.1%).[1] For photostabilization, UV absorbers such as benzophenones could be effective.[1] However, the compatibility of any stabilizer with your compound and its potential interference with downstream applications must be thoroughly assessed.
Q5: How can I detect and quantify the degradation of my isoquinoline compound?
A5: The most reliable way to detect and quantify degradation is through regular analytical testing using a stability-indicating method.[2] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a powerful and commonly used technique for this purpose.[2][6] A validated stability-indicating method can accurately separate and quantify the active compound from its degradation products, process impurities, and excipients.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in color of the solid compound or its solution. | Oxidation or photodegradation.[2] | 1. Immediately protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.[2] 2. Purge the container's headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure.[2] 3. For solutions, consider using deoxygenated solvents.[2] |
| Precipitate forms in a stored solution. | Degradation leading to a change in solubility, a shift in pH, or solvent evaporation.[2] | 1. Verify the integrity of the container seal to prevent solvent evaporation.[2] 2. Check the pH of the solution, as degradation can sometimes alter it.[2] 3. Attempt to redissolve the precipitate with gentle warming or sonication, but be mindful of the compound's thermal stability.[5] |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage.[2] | 1. Review your storage and handling procedures against the recommended guidelines. 2. Perform a purity analysis using a validated stability-indicating HPLC method to quantify the active compound and any degradation products.[2] 3. If degradation is confirmed, consider purifying the compound or using a fresh, unopened sample for your experiments.[9] |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the sample during storage or handling.[10] | 1. Perform a forced degradation study to intentionally generate and identify potential degradation products.[10] 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Ensure the use of high-purity solvents and clean glassware to rule out contamination.[10] |
Data Presentation: Recommended Storage Conditions
The following tables summarize the recommended storage conditions for isoquinoline compounds to minimize degradation.
Table 1: Temperature Guidelines for Storage
| Storage Duration | Condition | Temperature Range | Rationale |
| Short-Term (up to a few weeks) | Refrigerated | 2 to 8 °C | Slows down most degradation reactions. |
| Long-Term (months to years) | Frozen | -20 °C | Significantly inhibits chemical degradation and preserves compound integrity over extended periods.[1] |
| Ultra-Low | -80 °C | Recommended for highly sensitive or valuable compounds to provide maximum stability.[10] |
Table 2: Influence of Environmental Factors on Stability
| Factor | Recommended Condition | Rationale & Considerations |
| Light | Store in amber vials or wrap containers in aluminum foil.[1] | Protects against photodegradation, which can be initiated by exposure to UV or visible light.[2] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[1] | Displaces oxygen, thereby preventing oxidative degradation.[11] Particularly important for compounds with electron-rich moieties. |
| Moisture | Store in a desiccator, especially for solid compounds. Use anhydrous solvents for solutions.[1] | Prevents hydrolysis of susceptible functional groups (e.g., esters, amides).[3] |
| pH (for solutions) | Maintain a neutral pH (around 7.0) using buffers, unless the compound's stability profile indicates otherwise. | The stability of many isoquinoline derivatives is pH-dependent.[5] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][12]
1. Sample Preparation:
-
Prepare a stock solution of the isoquinoline compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[4][12]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect it from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70-80 °C).[1]
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[4][12]
3. Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) or until the target degradation of 5-20% is achieved.
4. Sample Neutralization (for acid and base hydrolysis):
-
Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the analysis of isoquinoline compounds and their degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4 with acetic acid).[2]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Reference standards of the isoquinoline compound.
2. Chromatographic Conditions:
-
Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities. A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: Select a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 280 nm), or use a DAD to monitor a range of wavelengths.[6]
-
Injection Volume: 10 µL.[6]
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). From this, prepare a series of working standard solutions to construct a calibration curve.[6]
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.[6]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
4. Data Analysis:
-
Identify the peak for the parent isoquinoline compound by comparing its retention time with that of the reference standard.
-
Peaks that appear or increase in size in the stressed samples are potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed using the calibration curve.
Visualizations
Caption: Primary degradation pathways for isoquinoline compounds.
Caption: Decision workflow for selecting appropriate storage conditions.
Caption: Experimental workflow for stability testing.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Crude Isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude isoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude isoquinoline?
A1: Impurities in crude isoquinoline can be categorized based on their origin:
-
Process-Related Impurities: These are substances that originate from the synthesis process itself. They include unreacted starting materials, residual solvents (e.g., toluene, dichloromethane), and by-products from side reactions.[1] When isoquinoline is sourced from coal tar, common impurities include quinoline, 2-methylquinoline, and α-methylnaphthalene.[2][3]
-
Degradation Impurities: These impurities form when isoquinoline is exposed to air or stored for extended periods.[1] They can include oxidation products and polymeric by-products.[1]
-
Synthetic By-products: Depending on the synthetic route, specific by-products may form. For instance, in the Bischler-Napieralski synthesis, "abnormal" cyclization can lead to regioisomers, and a retro-Ritter side reaction can produce styrene derivatives.[4] Incomplete dehydrogenation can also leave 3,4-dihydroisoquinoline in the final product.[5]
-
Elemental Impurities: Traces of heavy metals like lead, cadmium, arsenic, and mercury can be present, often originating from catalysts used during synthesis.[1]
Q2: My crude isoquinoline is a dark, tarry substance. What causes this and how can I purify it?
A2: The formation of dark, polymeric tar is a common issue, particularly in syntheses that resemble the Skraup reaction, which involves strongly acidic and oxidizing conditions.[6] This tar is a complex mixture of high-molecular-weight polymers.[6] To purify the desired isoquinoline, steam distillation is often effective, as isoquinoline is volatile while the polymeric tar is not.[6]
Q3: Why is it difficult to separate quinoline and isoquinoline by distillation?
A3: Separating quinoline and isoquinoline by simple or fractional distillation is challenging due to their very close boiling points (Quinoline: 237.1°C; Isoquinoline: 243.2°C).[2] Furthermore, the potential formation of azeotropes can limit the achievable purity to around 95% by distillation alone.[2] For higher purity, other techniques like crystallization or chromatography are necessary.
Q4: What analytical techniques are best for identifying and quantifying impurities in my isoquinoline sample?
A4: The most common and effective analytical techniques for impurity profiling of isoquinoline are:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying a wide range of impurities.[1]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for distinguishing between isomers.[7]
Troubleshooting Guides for Purification
Issue 1: Low Purity After Fractional Distillation
| Potential Cause | Troubleshooting Step |
| Close Boiling Points of Impurities | For impurities with boiling points very close to isoquinoline (e.g., quinoline), fractional distillation may not be sufficient.[2] Consider subsequent purification by salt formation and recrystallization or preparative chromatography. |
| Azeotrope Formation | The presence of azeotropes can prevent complete separation.[2] Alternative purification methods such as multi-step crystallization are recommended to break the azeotrope and achieve higher purity.[2] |
| Inefficient Distillation Column | Ensure the fractionating column has a sufficient number of theoretical plates for the separation. For very close boiling points, a longer column or one with more efficient packing is required.[8] |
Issue 2: Poor Yield or Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal solvent should dissolve isoquinoline well at high temperatures but poorly at low temperatures.[9] Experiment with different solvents or mixed-solvent systems (e.g., ethanol/water, acetone/hexane).[10] |
| Solution Cooled Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or cause the product to separate as an oil.[10] Allow the solution to cool slowly and without disturbance. Insulating the flask can help. |
| Supersaturation | The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure isoquinoline.[9] |
| High Impurity Load | If the crude material is very impure, it may inhibit proper crystal formation. Consider a preliminary purification step (e.g., acid-base extraction) before attempting recrystallization. |
Data Presentation: Purification Method Efficiency
The following tables summarize quantitative data from various purification methods for isoquinoline.
Table 1: Purity and Yield from Distillation-Based Methods
| Method | Starting Material | Final Purity (%) | Yield (%) | Reference |
| Fractional Distillation | Crude Quinoline Fraction | ~95 | Not Specified | [2] |
| Acid Wash, Alkali Wash, Vacuum Distillation | Crude Isoquinoline from Coal Tar | 98.08 - 98.65 | 91.7 - 94.5 | [3] |
| Double Distillation | Residual Oil from Quinoline Production | >98 | 76.9 | [11][12] |
Table 2: Purity and Yield from Crystallization-Based Methods
| Method | Starting Material | Final Purity (%) | Yield (%) | Reference |
| Multi-step Crystallization with Trialkylamine Solvent | Distilled Isoquinoline | 99.9 | 62 | [2] |
| Salt Formation (Phosphate) & Neutralization | Wash Oil Fraction | High Purity | Not Specified | [11] |
| Salt Formation (Sulfate) & Neutralization | Wash Oil Fraction | High Purity | Not Specified | [11] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Vacuum Distillation
This protocol is adapted from a patented method for purifying isoquinoline from coal tar crude product.[3]
-
Dissolution & Salt Formation: Dissolve the crude isoquinoline (containing impurities like quinoline and methylnaphthalenes) in an appropriate acidic solution to protonate the basic nitrogen-containing compounds, separating them from neutral impurities.
-
Basification: Slowly add a 25% ammonia solution dropwise to the aqueous acidic solution containing the protonated bases. This will deprotonate the isoquinoline and related compounds, causing them to separate as an oil layer. Continue adding the base until the solution is distinctly alkaline.
-
Separation: Allow the mixture to stand and separate into layers. Carefully collect the upper oil layer containing the crude isoquinoline.
-
Washing: Wash the collected oil layer twice with ice-cold water, using a volume of water that is double the volume of the oil. This step helps remove residual salts and water-soluble impurities.
-
Vacuum Distillation: Dry the washed oil layer (e.g., with anhydrous magnesium sulfate) and then perform a fractional distillation under reduced pressure. Collect the fraction that distills at the boiling point of isoquinoline at the given pressure. This yields a colorless liquid with a purity of over 98%.[3]
Protocol 2: Purification by Recrystallization of an Isoquinoline Salt
This protocol describes a general method based on the differential solubility of isoquinoline salts.[11]
-
Salt Formation: Dissolve the crude isoquinoline in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of an appropriate acid (e.g., sulfuric acid or phosphoric acid) to form the corresponding salt. The choice of acid is critical; for instance, isoquinoline sulfate is insoluble in ethanol, while quinoline sulfate is soluble.[11]
-
Crystallization: Cool the solution to induce crystallization of the desired isoquinoline salt. Isoquinoline sulfate will precipitate from the ethanol solution.[11]
-
Isolation: Collect the precipitated crystals by suction filtration and wash them with a small amount of cold solvent to remove any adhering soluble impurities.
-
Regeneration of Free Base: Dissolve the purified salt crystals in water and neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to regenerate the free isoquinoline, which will separate as an oil or solid.
-
Final Purification: Extract the pure isoquinoline with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent by rotary evaporation to obtain the purified product. A final distillation can be performed if necessary.
Visualization of Workflows
General Purification Workflow for Crude Isoquinoline
The following diagram illustrates a typical logical workflow for the purification of crude isoquinoline, starting from a raw reaction mixture or coal tar fraction.
Caption: Logical workflow for purifying crude isoquinoline.
References
- 1. veeprho.com [veeprho.com]
- 2. Page loading... [guidechem.com]
- 3. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 4. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying Isoquinoline Alkaloids by Column Chromatography
Welcome to the technical support center for the optimization of isoquinoline alkaloid purification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of isoquinoline alkaloids, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My isoquinoline alkaloid peaks are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like isoquinoline alkaloids on silica-based stationary phases. The primary cause is the interaction between the basic nitrogen atom of the alkaloid and acidic residual silanol groups on the silica surface. This leads to a dual retention mechanism (reversed-phase and ion-exchange), resulting in broad, tailing peaks.[1]
Solutions:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) protonates the alkaloid and suppresses the ionization of acidic silanol groups, which can minimize unwanted interactions.[2] Conversely, at a high pH, the alkaloid will be neutral, but the silanols will be deprotonated. For high pH methods, a highly deactivated, end-capped column is recommended.[2]
-
Use of Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2] Ammonium acetate or ammonium formate buffers are also commonly used to improve peak symmetry and suppress silanol interactions.[3]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amine.[2] For highly polar alkaloids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2]
Issue 2: Poor Resolution and Co-elution
Q: I am struggling to separate two or more isoquinoline alkaloids. They are co-eluting or have very poor resolution. What steps can I take to improve separation?
A: Achieving baseline separation of structurally similar isoquinoline alkaloids can be challenging. The separation is significantly affected by the mobile phase composition, particularly its pH.[4][5]
Solutions:
-
Optimize Mobile Phase Composition:
-
pH: The pH of the mobile phase is a critical factor.[4][5] Systematically evaluate a range of pH values to find the optimal selectivity for your specific alkaloids. For example, a mobile phase of 10 mM ammonium acetate containing 0.2% triethylamine adjusted to pH 5.0 has been successfully used for separating various isoquinoline alkaloids.[5][6]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) strongly influence retention and selectivity.[3][7] Methanol may provide better peak shapes for some alkaloids compared to acetonitrile.[5]
-
Gradient Elution: A gradient elution program is often necessary to separate a complex mixture of alkaloids with varying polarities.[4][5] Optimize the gradient slope and duration to maximize resolution.
-
-
Adjust Column Temperature: Column temperature can affect retention times and selectivity. Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance resolution, but temperatures that are too high may cause co-elution.[8][9]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A strong cation exchange (SCX) column can be effective for separating basic alkaloids.[10] Alternatively, a phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity compared to a standard C18 column.[2]
Issue 3: Compound Instability or Degradation on the Column
Q: I suspect my isoquinoline alkaloid is degrading on the silica gel column during purification. How can I prevent this?
A: Some isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][11]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the packed column. This can be done by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]
-
Use an Alternative Stationary Phase: Employ a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[2][12][13]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica gel can be a good alternative to normal-phase chromatography.[2]
-
Check Compound Stability: Before running a column, test the stability of your compound on silica gel using a 2D TLC plate.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for a crude plant extract containing isoquinoline alkaloids?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. For normal-phase chromatography on silica gel, begin with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. Aim for an Rf value of approximately 0.2-0.3 for your target compound in the chosen solvent system.[2] For reversed-phase chromatography, a C18 column is a common choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.[14]
Q2: How should I prepare my crude extract for loading onto the column?
A2: The sample should be dissolved in a minimal amount of the initial mobile phase solvent.[15] If the sample has poor solubility in the mobile phase, you can use a slightly more polar solvent for dissolution.[15] However, if a strong solvent is required, it is best to use a dry-loading technique. To do this, dissolve your sample in a suitable solvent, add dry silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[15]
Q3: What are the advantages of using a strong cation exchange (SCX) column for isoquinoline alkaloid purification?
A3: SCX columns separate molecules based on their net positive charge, which is ideal for basic compounds like isoquinoline alkaloids.[16] This technique can be used in a "catch-and-release" mode, where the basic alkaloids are retained on the column while neutral and acidic impurities are washed away. The alkaloids are then eluted by changing the pH or increasing the ionic strength of the mobile phase.[16] This can be a very effective method for initial cleanup and fractionation of crude extracts.[16]
Q4: When should I consider using gradient elution versus isocratic elution?
A4: Isocratic elution (using a constant mobile phase composition) is suitable for separating simple mixtures where the components have similar retention characteristics. For complex mixtures of isoquinoline alkaloids with a wide range of polarities, gradient elution is generally required.[4][5] A gradient allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later by increasing the solvent strength. This results in better resolution, improved peak shapes, and shorter analysis times.
Experimental Protocols
Protocol 1: General Sample Preparation for Column Chromatography
-
Extraction: Extract the dried and powdered plant material with a suitable solvent, such as methanol, often with the aid of ultrasonication.[14] For acidic water extraction, the aqueous solution can be basified (e.g., with ammonia to pH 9-10) and then extracted with an organic solvent like chloroform or dichloromethane to obtain the free base alkaloids.[17]
-
Filtration and Concentration: Filter the extract to remove solid plant material.[18] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[12][18]
-
Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE) on a C18 or SCX cartridge to remove interfering substances.[14]
-
Sample Loading:
Protocol 2: Reversed-Phase HPLC for Separation of Protoberberine and Aporphine Alkaloids
This protocol is a general guideline and should be optimized for specific applications.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more non-polar compounds. The specific gradient profile needs to be optimized based on the complexity of the sample.[5]
-
Column Temperature: 30°C.[14]
-
Detection: UV detector, with wavelengths set according to the absorbance maxima of the target alkaloids (e.g., 265 nm, 280 nm, 328 nm).[10][14]
Data Presentation
Table 1: Example Mobile Phase Compositions for Isoquinoline Alkaloid Separation
| Alkaloid Type(s) | Stationary Phase | Mobile Phase Composition | Reference |
| Protoberberine, Aporphine | C18 | A: 10 mM ammonium acetate + 0.2% triethylamine (pH 5.0)B: Acetonitrile (Gradient) | [5][6] |
| Various Isoquinolines | SinoChrom ODS-BP | A: AcetonitrileB: 0.2% phosphoric acid adjusted to pH 6.32 with triethylamine (Gradient) | [4] |
| Berberine, Magnoflorine | SCX | Acetonitrile and phosphate buffer at pH 2.5 | [10] |
| Protopine, Berberine, etc. | XB-C18 Core-Shell | 20% Acetonitrile in water at pH 3-4 with 10-20 mM ammonium acetate or formate | [1] |
Visualizations
Caption: A general experimental workflow for the purification of isoquinoline alkaloids.
References
- 1. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of the content of isoquinoline alkaloids in Dicranostigma leptopodum (Maxim) Fedde and the effective fractionation of the alkaloids by high-performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. teledyneisco.com [teledyneisco.com]
- 17. scispace.com [scispace.com]
- 18. Alkaloid Separation - Lifeasible [lifeasible.com]
Addressing poor cell permeability of novel isoquinoline derivatives.
Technical Support Center: Isoquinoline Derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with novel isoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my novel isoquinoline derivatives showing poor cell permeability?
Poor cell permeability of isoquinoline derivatives can stem from several physicochemical and biological factors. Key determinants include high molecular weight, excessive hydrogen bonding capacity, low lipophilicity, and ionization state.[1][2] Many biologically active molecules, including some isoquinoline derivatives, may not comply with Lipinski's Rule of Five, which predicts poor absorption and permeation.[3][4][5] Furthermore, your compounds could be subject to active efflux from cells by transporter proteins like P-glycoprotein (P-gp).[6][7]
Q2: What are the critical physicochemical properties that I should optimize to improve permeability?
To enhance passive diffusion across cell membranes, focus on optimizing the following properties. The goal is to strike a balance, as these properties are often interrelated.
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Lipophilicity (logP): This measures a compound's affinity for a lipid environment. While a certain degree of lipophilicity is necessary to enter the cell membrane, excessively high logP can lead to poor aqueous solubility and entrapment in the lipid bilayer.[8][9]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. For oral drugs, a molecular weight of less than 500 Daltons is often recommended.[5][10]
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Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases a compound's polarity and affinity for water, which can hinder its passage through the lipid cell membrane.[1][11]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA is generally associated with better cell permeability.
-
Ionization State (pKa): Since many drugs are weak acids or bases, their ionization state is pH-dependent.[9][10] The un-ionized form of a drug is typically more permeable across cell membranes.[9][10]
Q3: My compound shows good permeability in the PAMPA assay but performs poorly in the Caco-2 assay. What does this discrepancy indicate?
This common scenario suggests that while your compound has good potential for passive diffusion, it is likely a substrate for active efflux transporters.[6][12]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that models only passive diffusion through an artificial lipid membrane.[12][13][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that express various transporters, including efflux pumps like P-gp.[6][7]
The poor performance in the Caco-2 assay, despite good PAMPA results, points towards active efflux being the primary barrier to its intracellular accumulation.[12][15]
Q4: How can I confirm if my isoquinoline derivative is a substrate for an efflux pump?
To confirm if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay.[7] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
An efflux ratio , calculated as Papp(B-A) / Papp(A-B), greater than 2 is a strong indicator of active efflux.[7][16] To further identify the specific transporter, you can co-incubate your compound with known inhibitors of efflux pumps (e.g., verapamil for P-gp).[17][18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific transporter.[17]
Troubleshooting Guides & Data
Physicochemical Property Guidelines for Optimal Permeability
Adhering to established guidelines during the design phase can significantly improve the chances of synthesizing compounds with favorable permeability profiles.
| Property | Guideline (Lipinski's Rule of Five) | Implication for Permeability |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across membranes.[5][10] |
| Lipophilicity (logP) | < 5 | A balance is crucial; too high can lead to poor solubility.[19][11] |
| H-Bond Donors | ≤ 5 | Fewer donors reduce interactions with the aqueous environment.[3][11] |
| H-Bond Acceptors | ≤ 10 | Fewer acceptors limit polarity and improve lipid membrane partitioning.[3][11] |
Interpreting Permeability Assay Results
The choice of assay and correct interpretation of the results are critical for diagnosing permeability issues.
| Assay | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PAMPA | High | > 10 | High probability of good passive diffusion.[14] |
| Medium | 1 - 10 | Moderate passive diffusion. | |
| Low | < 1 | Poor passive diffusion is likely a limiting factor. | |
| Caco-2 | High | > 10 | High in vivo absorption is likely.[16] |
| Medium | 1 - 10 | Moderate in vivo absorption. | |
| Low | < 1 | Low in vivo absorption is expected.[16] | |
| Caco-2 Bidirectional | Efflux Ratio > 2 | - | Indicates the compound is a substrate for active efflux.[7][16] |
| Efflux Ratio < 2 | - | Active efflux is unlikely to be a significant barrier. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a cost-effective, high-throughput method to evaluate passive membrane permeability.[13][20]
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the lipid/dodecane solution to the membrane of each well in the filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration (e.g., 10 µM) in PBS.
-
Start Assay: Add 150 µL of the donor solutions to the wells of the coated filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[13][20]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the compound concentration in all samples using LC-MS/MS or another suitable analytical method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
This assay provides a more biologically relevant model by assessing transport across a monolayer of human intestinal cells, including both passive and active transport mechanisms.[6][7][21]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 18-22 days to allow them to form a differentiated and polarized monolayer.[7] Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), which indicates good tight junction formation.[17][22]
-
Prepare for Transport: Wash the cell monolayers with pre-warmed HBSS.
-
Bidirectional Assay Setup:
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification and Calculation: Analyze the concentration of the compound in the samples by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.[7][23]
Visualized Workflows and Logic
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. journals.co.za [journals.co.za]
- 2. Physicochemical properties of drugs and membrane permeability : review article | Semantic Scholar [semanticscholar.org]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 Method Validation | Bienta [bienta.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
Minimizing off-target effects of isoquinoline-based inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with isoquinoline-based inhibitors. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for isoquinoline-based inhibitors?
A1: Isoquinoline alkaloids and their derivatives exert their effects through various mechanisms, often targeting fundamental cellular processes. Many act as ATP-competitive inhibitors of protein kinases, which is a primary source of both their therapeutic action and off-target effects.[1][2][3] Specific mechanisms include the inhibition of topoisomerase I, disruption of tubulin polymerization, and modulation of a wide range of protein kinases critical to cancer and other diseases, such as CDKs, GSK-3, and DYRK1A.[4] Some derivatives can also induce apoptosis by downregulating inhibitor of apoptosis proteins (IAPs).[4][5]
Q2: What does "off-target cytotoxicity" mean, and why is it a major concern with isoquinoline compounds?
A2: Off-target cytotoxicity refers to the harmful effects a compound has on cells, tissues, or pathways that are not the intended therapeutic target.[4] This is a significant concern for isoquinoline-based inhibitors because they often target the highly conserved ATP-binding site of kinases.[6][7] Since hundreds of kinases share structural similarities in this region, an inhibitor designed for one kinase may bind to and inhibit many others that are essential for the normal function of healthy cells, leading to adverse side effects and toxicity.[4][7][8]
Q3: What initial steps should I take if my isoquinoline compound shows high cytotoxicity in a primary screen?
A3: When a compound exhibits high cytotoxicity, the first step is to confirm the result and rule out experimental artifacts.[4]
-
Confirm the Data: Rerun the experiment, paying close attention to cell density, compound concentration, and incubation time.[4]
-
Evaluate Controls: Ensure that your vehicle controls (e.g., DMSO) are not causing cytotoxicity at the concentrations used.[4][9]
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Assess On-Target vs. Off-Target Effects: Compare the compound's potency against its intended target (e.g., IC50 for a specific enzyme) with its cytotoxic concentration (CC50) in various cell lines. A large therapeutic window between on-target potency and general cytotoxicity is desirable.[4]
-
Initiate Selectivity Profiling: Test the compound against a panel of related targets (e.g., a kinase panel) to identify potential off-targets early in the process.[4]
Q4: What strategies can be used to rationally design isoquinoline-based inhibitors with higher selectivity?
A4: Several strategies can be employed to improve inhibitor selectivity:
-
Targeting Less Conserved Regions: Design inhibitors that interact with regions outside the highly conserved ATP-binding site, such as allosteric sites.[6][10]
-
Exploiting Unique Structural Features: Target non-conserved residues, such as a small gatekeeper residue or a non-conserved cysteine for covalent inhibition.[11]
-
Structure-Based Design: Utilize crystal structures to identify unique packing defects or solvent-exposed hydrogen bonds (dehydrons) in the target kinase that are not present in off-targets. Modifying the inhibitor to "wrap" or protect these features can significantly enhance specificity.[12]
-
Bivalent Inhibitors: Link the isoquinoline core to a second moiety (like a peptide or another small molecule) that targets a different site on the kinase, creating a bivalent inhibitor with increased selectivity.[11]
Troubleshooting Guides
Guide 1: High Cytotoxicity in Non-Target Cell Lines
Problem: Your lead isoquinoline compound is effective against the target cancer cell line but also shows high cytotoxicity in non-cancerous control cell lines (e.g., normal fibroblasts, hepatocytes).
| Possible Cause | Troubleshooting Step | Rationale |
| Broad Kinase Inhibition | Perform a broad kinase selectivity screen (e.g., a commercial kinome scan).[10][13] | The inhibitor may be hitting multiple kinases essential for the survival of normal cells. Identifying these off-targets is the first step to understanding and mitigating the toxicity.[4] |
| General Cellular Stress | Conduct assays for mitochondrial toxicity (e.g., Seahorse assay) or oxidative stress (e.g., ROS assay). | The compound may be inducing general cellular stress pathways rather than acting on a specific kinase target, leading to non-selective cell death.[4] |
| Assay Interference | Run controls with the compound in cell-free media to check for interference with the assay chemistry (e.g., colorimetric or fluorescent readout). | Some compounds can directly react with assay reagents or possess intrinsic fluorescence, leading to false-positive cytotoxicity results.[4] |
| Solvent/Vehicle Effects | Test a serial dilution of your vehicle (e.g., DMSO) alone to determine its non-toxic concentration range for your specific cell lines and assay duration. | Solvents can be cytotoxic at higher concentrations, masking the true effect of the compound.[4][9] |
Guide 2: Biochemical Assay Results Do Not Correlate with Cell-Based Assay Results
Problem: Your inhibitor shows high potency in an in vitro biochemical assay (e.g., against a purified kinase), but has weak or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Assess compound permeability using a PAMPA assay or by measuring intracellular compound concentration via LC-MS/MS. | The compound may not be effectively entering the cells to reach its intracellular target. |
| High ATP Competition | Measure the inhibitor's Ki in the presence of varying ATP concentrations that mimic cellular levels (typically 1-10 mM). | Most kinase inhibitors are ATP-competitive. The high concentration of ATP inside cells can outcompete the inhibitor for the binding site, reducing its apparent potency.[14] |
| Lack of Target Engagement in Cells | Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm target binding in intact cells.[10][15] | Potent biochemical activity does not guarantee the compound can find and bind its target within the complex and crowded cellular environment.[15] |
| Confounding Off-Target Activity | Use a structurally unrelated inhibitor for your primary target. If this second inhibitor recapitulates the desired phenotype, it is more likely due to on-target inhibition.[10] | An off-target effect may be masking or counteracting the effect of on-target inhibition. |
Quantitative Data on Isoquinoline-Based Inhibitors
The following tables summarize performance data for representative isoquinoline-based inhibitors to illustrate their selectivity and potency.
Table 1: Kinase Selectivity of Representative Isoquinoline-Based Inhibitors
| Compound | Primary Target(s) | IC50 (Primary Target, nM) | Key Off-Targets (IC50, nM) | Reference |
| Compound A3 (PKA inhibitor) | PKA | 30-50 | CDPK (>100,000), PKC (>100,000), MLCK (>100,000) | [2] |
| CEP-37440 | FAK, ALK | FAK (2.3), ALK (18) | JAK2 (26), CAMK2D (39) | [16] |
| Compound 11g (JNK inhibitor) | JNK1 | 23 | p38α (>10,000), IKKβ (>10,000) | [17] |
| Compound 14f (HER2 inhibitor) | HER2 | 16 | EGFR (190) | [18] |
CDPK: Ca2+-dependent protein kinase; PKC: Protein kinase C; MLCK: Myosin light chain kinase; FAK: Focal Adhesion Kinase; ALK: Anaplastic Lymphoma Kinase; JAK2: Janus Kinase 2; CAMK2D: Calcium/Calmodulin Dependent Protein Kinase II Delta; JNK: c-Jun N-terminal kinase; HER2: Human Epidermal Growth Factor Receptor 2; EGFR: Epidermal Growth Factor Receptor.
Table 2: Comparison of IC50 Values for Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | Haspin (IC50, nM) | DYRK1A (IC50, nM) | CLK1 (IC50, nM) | CDK9 (IC50, nM) |
| 1b | 57 | 69 | >1000 | 170 |
| 1c | 66 | 165 | 450 | 250 |
| 2c | 62 | 250 | >1000 | >1000 |
Data synthesized from[19]. These compounds were tested for their inhibitory potency against a panel of kinases.
Visualizations
Signaling Pathways and Workflows
Caption: A generic receptor tyrosine kinase signaling pathway and points of inhibition.
Caption: Workflow for identifying and validating on- and off-target effects.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (In Vitro)
This protocol outlines the general steps for assessing the selectivity of an isoquinoline-based inhibitor against a broad panel of protein kinases.[13]
Objective: To determine the inhibitory activity (IC50 values or percent inhibition) of a compound against a large number of purified protein kinases to create a selectivity profile.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., 100% DMSO). Create a series of dilutions to be tested.
-
Assay Choice: Select a suitable high-throughput assay format. Common formats include radiometric assays (measuring incorporation of ³²P-ATP) and fluorescence- or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[13][14]
-
Kinase Panel: Utilize a commercial service (e.g., KINOMEscan™, Reaction Biology) or an in-house panel that includes a wide range of kinases from different families.
-
Assay Performance: a. In a multi-well plate (e.g., 384-well), combine the individual purified kinase, its specific substrate (peptide or protein), and ATP at a concentration near its Km. b. Add the inhibitor at various concentrations (typically a 10-point dose-response curve). c. Include appropriate controls: no inhibitor (100% activity), no kinase (background), and a known potent inhibitor (positive control). d. Incubate the reaction for a specified time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C). e. Stop the reaction and measure the output signal (e.g., radioactivity, luminescence).
-
Data Analysis: a. Normalize the data to the high and low controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to calculate the IC50 value for each kinase.
-
Interpretation: Compare the IC50 for the primary target to the IC50 values for all other kinases in the panel. Potent inhibition (e.g., IC50 < 1 µM) of other kinases identifies them as off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify direct target engagement of an inhibitor in intact cells or cell lysates by measuring changes in protein thermal stability.[15][20][21]
Objective: To confirm that the isoquinoline-based inhibitor binds to its intended target protein in a physiological context, leading to its stabilization against heat-induced denaturation.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the isoquinoline inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[20]
-
Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20][22] c. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific for the target protein.
-
Data Analysis (Melting Curve): a. Quantify the band intensities from the Western blot. b. For both the vehicle- and inhibitor-treated samples, plot the normalized band intensity (soluble protein fraction) against the temperature. c. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) - the temperature at which 50% of the protein is denatured.
-
Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein, confirming target engagement.[20] An isothermal dose-response experiment can also be performed at a single, fixed temperature to determine the potency of target engagement.[20][22]
References
- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. annualreviews.org [annualreviews.org]
- 22. tandfonline.com [tandfonline.com]
Best practices for handling and disposing of isoquinoline waste.
This guide provides comprehensive best practices for the safe handling and disposal of isoquinoline waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with isoquinoline?
A1: Isoquinoline is a hazardous substance. It is harmful if swallowed and toxic in contact with skin.[1][2] It can cause serious eye, skin, and respiratory tract irritation.[3] It is also harmful to aquatic life with long-lasting effects.[1][2]
Q2: What personal protective equipment (PPE) is required when handling isoquinoline waste?
A2: When handling isoquinoline waste, it is crucial to wear appropriate PPE, including chemical safety goggles or glasses, nitrile gloves, and a lab coat to prevent eye and skin contact.[3] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]
Q3: How should I store isoquinoline waste before disposal?
A3: Store isoquinoline waste in a cool, dry, well-ventilated area in a tightly closed and properly labeled container.[3][4] The container should be clearly marked as "Hazardous Waste" and should specify "Isoquinoline". Keep it away from incompatible substances.[3]
Q4: Can I dispose of small amounts of isoquinoline waste down the drain?
A4: No, you should not dispose of isoquinoline waste down the drain.[1][4] It is harmful to aquatic life, and this method of disposal is not compliant with environmental regulations.[1][2]
Q5: What is the primary recommended method for the disposal of isoquinoline waste?
A5: The primary and mandated method for the disposal of isoquinoline waste is to send it to an approved hazardous waste disposal plant for incineration.[2]
Q6: Does isoquinoline need to be segregated from other chemical waste?
A6: Yes. As a nitrogen-containing heterocyclic compound, it should be segregated with other organic waste streams. If it has been used with halogenated solvents, it should be disposed of in a designated "Halogenated Organic Waste" container.[5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Accidental Spill of Isoquinoline | Improper handling, container failure. | 1. Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1] 2. Containment: Use an inert absorbent material like sand, vermiculite, or a universal binder to contain the spill. Do not use combustible materials like paper towels.[6] 3. Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for hazardous waste disposal.[1][6] 4. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9] 5. Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department. |
| Foul Odor Detected in the Lab | Improperly sealed waste container, small undetected spill, inadequate ventilation. | 1. Check Waste Containers: Ensure all isoquinoline waste containers are tightly sealed. 2. Inspect Work Area: Carefully inspect the work area for any signs of a spill. 3. Ventilation: Verify that the chemical fume hood or local exhaust ventilation is functioning correctly. |
| Uncertainty about Waste Classification | Mixed waste stream containing isoquinoline and other chemicals. | 1. Consult SDS: Review the Safety Data Sheets for all components of the waste mixture to determine incompatibilities and proper disposal procedures. 2. Segregate: When in doubt, segregate the waste stream and label it with all known components. 3. Contact EHS: Consult with your institution's EHS department for guidance on classifying and disposing of complex chemical waste mixtures. |
Quantitative Data
The following table summarizes key quantitative data for isoquinoline.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | [3] |
| Molar Mass | 129.16 g/mol | [3] |
| Appearance | Colorless to pale yellow hygroscopic liquid or solid | [3][4] |
| Melting Point | 26-28 °C | [3] |
| Boiling Point | 242-243 °C | [3] |
| Density | 1.099 g/cm³ | [3] |
| pKa | 5.14 | [3] |
| Solubility in Water | Low solubility | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, diethyl ether, and other common organic solvents. | [3] |
| Oral LD50 (Rat) | 360 mg/kg | [10] |
| Dermal LD50 (Rabbit) | 590 mg/kg | [10] |
Experimental Protocols
Protocol 1: Neutralization of Isoquinoline Waste
Objective: To neutralize small quantities of aqueous isoquinoline waste through a controlled reaction with a weak acid to form a less hazardous salt before collection for disposal. This protocol is intended to reduce the basicity of the waste, not for final disposal. The neutralized solution must still be collected as hazardous waste.
Materials:
-
Isoquinoline-containing aqueous waste
-
1M Citric Acid solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Ice bath
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation: Work in a well-ventilated chemical fume hood. Ensure an ice bath is readily available to manage the reaction temperature. Place the beaker containing the isoquinoline waste on a stir plate within the ice bath and begin gentle stirring.
-
pH Measurement: Measure the initial pH of the isoquinoline waste solution.
-
Neutralization: Slowly and carefully add the 1M citric acid solution to the stirring isoquinoline waste. Monitor the temperature of the solution continuously. If the temperature rises significantly, pause the addition of the acid until the solution cools.
-
pH Monitoring: Periodically check the pH of the solution.
-
Endpoint Determination: Continue adding citric acid until the pH of the solution is between 6.0 and 8.0.
-
Waste Collection: Once the target pH is reached, stop the addition of acid. The neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware that came into contact with isoquinoline with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.
Visualizations
Caption: Workflow for the safe disposal of isoquinoline waste.
References
- 1. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]
Validation & Comparative
A Comparative Analysis of Isoquinoline and Quinoline Basicity for the Research Professional
An objective guide for researchers, scientists, and drug development professionals on the differing basicity of isoquinoline and quinoline, supported by quantitative data and detailed experimental methodology.
This guide provides a comprehensive comparison of the basicity of two isomeric benzopyridines, isoquinoline and quinoline. Understanding the differences in the basicity of these fundamental heterocyclic scaffolds is crucial for medicinal chemists and researchers involved in drug design and development, as it directly influences a molecule's pharmacokinetic and pharmacodynamic properties. This document presents their pKa values, elucidates the underlying chemical principles governing their basicity, and provides a representative experimental protocol for pKa determination.
Quantitative Analysis of Basicity: pKa Values
The basicity of a compound is quantitatively expressed by the pKa value of its conjugate acid. A higher pKa value indicates a stronger base. The experimentally determined pKa values for isoquinoline and quinoline are summarized in the table below.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Isoquinoline | 5.14 - 5.4 | [1][2] | |
| Quinoline | ~4.9 | [3][4] |
The Chemical Basis for the Difference in Basicity
Isoquinoline is a stronger base than quinoline, as evidenced by its higher pKa value.[2] This difference in basicity can be attributed to the position of the nitrogen atom within the fused ring system and the resulting electronic and steric effects.
The key determinant of the basicity of these N-heterocycles is the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
-
In isoquinoline , the nitrogen atom is located at the 2-position. Its lone pair of electrons is not involved in the aromatic sextet of the benzene ring and is readily available for protonation.
-
In quinoline , the nitrogen atom is at the 1-position, immediately adjacent to the fused benzene ring. This proximity leads to steric hindrance around the nitrogen atom. Upon protonation, the resulting quinolinium cation is less effectively stabilized by solvation compared to the isoquinolinium cation. This steric impediment to solvation makes the protonation of quinoline less favorable, rendering it a weaker base.[5] While resonance effects are present in both molecules, the steric hindrance to solvation in the case of quinoline is a dominant factor in its lower basicity in solution.[5]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The following is a representative, detailed methodology for the determination of the pKa of N-heterocyclic bases like isoquinoline and quinoline using potentiometric titration. This method relies on monitoring the pH of a solution of the base as a standardized acid is added.
Materials and Equipment:
-
High-purity isoquinoline or quinoline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, free of dissolved CO2
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beaker (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a precise amount of the heterocyclic base (e.g., 1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
-
-
Titration:
-
Immerse the calibrated pH electrode in the analyte solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Begin stirring the solution at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue this process, decreasing the increment size as the pH begins to change more rapidly, which indicates the approach to the equivalence point.
-
Continue the titration well past the equivalence point until the pH changes become minimal with each addition.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The volume of titrant at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is then determined.
-
The pKa of the conjugate acid of the base is equal to the pH of the solution at the half-equivalence point.
-
Visualization of the Factors Influencing Basicity
The following diagram illustrates the logical relationship between the molecular structures of isoquinoline and quinoline and the key factors that determine their relative basicity.
Caption: Factors influencing the basicity of isoquinoline and quinoline.
References
Tale of Two Molecules: Unveiling the Stereoselective Bioactivity of Isoquinoline Enantiomers
For Immediate Release
[City, State] – [Date] – A comprehensive new guide details the profound impact of stereochemistry on the biological activity of isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds renowned for their diverse pharmacological properties. This guide, tailored for researchers, scientists, and drug development professionals, offers a meticulous comparison of isoquinoline enantiomers, highlighting how subtle changes in three-dimensional structure can lead to vastly different physiological effects. The publication emphasizes the critical importance of enantioselective analysis in drug discovery and development.
The guide presents a comparative analysis of the biological activities of specific isoquinoline enantiomers, supported by quantitative data from key experimental studies. The findings underscore the principle that enantiomers, while chemically identical in terms of atomic composition and connectivity, can interact with chiral biological targets such as receptors and enzymes with markedly different affinities and efficacies.
Enantioselective Biological Activity of Isoquinoline Alkaloids
The following table summarizes the differential biological activities of enantiomers for selected isoquinoline alkaloids, providing a clear quantitative comparison of their potencies.
| Compound | Enantiomer | Target | Biological Activity | Potency (Ki or EC50) | Reference |
| McN-5652 | (+)-McN-5652 | Serotonin Transporter (SERT) | Inhibition of Serotonin Reuptake | Ki ≈ 0.6 nM (for racemate) | [1] |
| (-)-McN-5652 | Serotonin Transporter (SERT) | Inhibition of Serotonin Reuptake | At least 100-fold less potent than (+)-enantiomer | [2] | |
| Stephanine | (R)-Stephanine | Dopamine D2 Receptor | Antagonist | Specific Ki value not found in the provided search results. | |
| (S)-Stephanine | Dopamine D2 Receptor | Specific Ki value not found in the provided search results. | |||
| Coclaurine | (+)-1(R)-Coclaurine | HIV-1 | Anti-HIV Activity | Specific EC50 value not found in the provided search results. | |
| (-)-1(S)-Coclaurine | HIV-1 | Anti-HIV Activity | Specific EC50 value not found in the provided search results. |
In-Depth Look at Experimental Methodologies
To ensure clarity and reproducibility, the guide provides detailed experimental protocols for the key assays used to determine the biological activities of these isoquinoline enantiomers.
Dopamine D2 Receptor Binding Assay
This assay is crucial for determining the affinity of compounds for the dopamine D2 receptor, a key target in the treatment of neurological and psychiatric disorders.
Objective: To measure the binding affinity (Ki) of the (R)- and (S)-enantiomers of stephanine to the human dopamine D2 receptor.
Materials:
-
Human dopamine D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist)
-
Unlabeled ("cold") Spiperone (for determining non-specific binding)
-
Test compounds: (R)- and (S)-stephanine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone (final concentration ~0.5 nM), and 50 µL of diluted membranes.
-
Non-specific Binding (NSB): 25 µL of 10 µM unlabeled spiperone, 25 µL of [³H]-Spiperone, and 50 µL of diluted membranes.
-
Competitive Binding: 25 µL of varying concentrations of (R)- or (S)-stephanine, 25 µL of [³H]-Spiperone, and 50 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes, providing a functional measure of its interaction with the serotonin transporter.
Objective: To determine the inhibitory potency (IC₅₀) of (+)- and (-)-McN-5652 on serotonin uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., hypothalamus or striatum)
-
[³H]-Serotonin (5-HT)
-
Test compounds: (+)- and (-)-McN-5652
-
Krebs-Ringer bicarbonate buffer
-
Pargyline (a monoamine oxidase inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer and prepare synaptosomes through differential centrifugation.
-
Uptake Assay:
-
Pre-incubate synaptosomes in Krebs-Ringer bicarbonate buffer containing pargyline for 10 minutes at 37°C.
-
Add varying concentrations of the test compounds, (+)- and (-)-McN-5652, and incubate for a further 15 minutes.
-
Initiate the uptake reaction by adding [³H]-Serotonin to a final concentration of approximately 10 nM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage inhibition of serotonin uptake against the concentration of the test compound.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication by measuring the production of the viral p24 capsid protein.
Objective: To determine the 50% effective concentration (EC₅₀) of (+)- and (-)-coclaurine against HIV-1 replication in a susceptible human T-cell line (e.g., MT-4 cells).
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Test compounds: (+)- and (-)-coclaurine
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Commercial HIV-1 p24 antigen capture ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Infection:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include control wells with cells and virus only (virus control) and cells only (mock-infected control).
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
-
p24 Antigen Quantification:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits p24 production by 50% compared to the virus control, by plotting the percentage of p24 inhibition against the compound concentration.
Visualizing Biological Pathways and Workflows
To further elucidate the concepts presented, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Anti-HIV Assay.
This guide serves as a valuable resource for understanding the nuanced relationship between molecular structure and biological function in the realm of isoquinoline alkaloids. By providing clear, data-driven comparisons and detailed experimental protocols, it aims to facilitate further research and innovation in the development of stereochemically pure and highly effective therapeutic agents.
References
A Comparative Guide to Validating Isoquinoline Derivative Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound, such as an isoquinoline derivative, binds to its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement validation, provides critical evidence for a compound's mechanism of action and is a key determinant of its potential efficacy and safety. This guide offers an objective comparison of leading experimental methodologies for validating the cellular target engagement of isoquinoline derivatives, which are frequently developed as kinase inhibitors. We will explore the principles, advantages, and limitations of each technique, present supporting experimental data, and provide detailed protocols for key assays.
Core Methodologies for Target Engagement Validation
Several robust methods are available to confirm the direct interaction between a small molecule and its protein target in cells. The choice of assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare four prominent techniques: the Cellular Thermal Shift Assay (CETSA), NanoBred (Bioluminescence Resonance Energy Transfer), Fluorescence Polarization (FP), and Mass Spectrometry (MS)-based Proteomics.
Data Presentation: A Comparative Analysis
The following table summarizes the key features and typical quantitative outputs for each target engagement validation method. While direct comparative data for a single isoquinoline derivative across all platforms is not always available in published literature, this table provides representative data for kinase inhibitors to illustrate the expected outputs.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Fluorescence Polarization (FP) Assay | Mass Spectrometry (MS)-Based Proteomics |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[1] | Measures the change in polarization of fluorescent light from a labeled probe upon binding to a larger target. | Identifies and quantifies proteins that are stabilized or destabilized by compound binding on a proteome-wide scale. |
| Key Advantages | Label-free for the test compound, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[2] | Real-time, quantitative measurement of binding affinity and residence time in live cells; high-throughput compatible.[1] | Homogeneous, high-throughput format suitable for screening; provides direct binding data.[3] | Unbiased, proteome-wide target identification; can identify off-targets. |
| Key Limitations | Not all ligand-protein interactions result in a significant thermal shift; can be lower throughput for traditional Western blot-based detection.[4] | Requires genetic modification of cells to express the fusion protein; dependent on a specific fluorescent tracer.[1] | Requires a fluorescently labeled probe; can be susceptible to interference from fluorescent compounds.[3] | Technically complex, lower throughput than BRET or FP, may not detect low-abundance targets. |
| Typical Readout | Thermal Shift (ΔTm), IC50 (from ITDR-CETSA) | IC50, Kd, Residence Time | IC50, Kd, mP (millipolarization) units | Fold change in protein abundance upon compound treatment. |
| Representative Quantitative Data (for Kinase Inhibitors) | ΔTagg: 1.6 °C for an IRAK4 inhibitor.[5] | IC50: 14.89 nM for a reference compound targeting IRAK4.[5] | Ki: 45.9 ± 4.2 μM for an unlabeled peptide inhibitor of FAK. | Identification of target and off-target kinases based on differential protein abundance. |
Signaling Pathways Targeted by Isoquinoline Derivatives
Isoquinoline derivatives are a versatile class of compounds known to inhibit various protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation. Understanding the targeted pathway is essential for interpreting the cellular effects of these inhibitors.
Many isoquinoline derivatives have been shown to target the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are central regulators of cell proliferation, survival, and metabolism.[6]
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Isoquinoline-Based Drugs: A Head-to-Head Clinical and Mechanistic Comparison with Existing Therapies
For Immediate Release
A comprehensive analysis of isoquinoline-based drugs reveals a compelling landscape of therapeutic potential, with several candidates demonstrating comparable or, in some instances, superior efficacy and distinct mechanistic advantages over existing standard-of-care treatments. This comparative guide, designed for researchers, scientists, and drug development professionals, provides a detailed head-to-head comparison of key isoquinoline alkaloids—papaverine, berberine, sanguinarine, and noscapine—against their therapeutic counterparts, supported by clinical trial data, in-depth experimental protocols, and visualizations of their molecular pathways.
Key Comparisons and Findings:
This guide focuses on the clinical performance and underlying mechanisms of a selection of isoquinoline-based drugs in various therapeutic areas, offering a direct comparison with established treatments.
Papaverine in Erectile Dysfunction: A Non-Hormonal Vasodilator
The isoquinoline alkaloid papaverine, a non-specific phosphodiesterase (PDE) inhibitor, has been a cornerstone in the treatment of erectile dysfunction. Clinical studies have compared its efficacy against other vasodilators, primarily prostaglandin E1 (alprostadil).
Quantitative Data Summary: Papaverine vs. Prostaglandin E1 for Erectile Dysfunction
| Feature | Papaverine + Phentolamine | Prostaglandin E1 |
| Efficacy (Erections adequate for penetration) | 54% | 50% |
| Prolonged Erection Rate | 18% | 15% |
| Pain (Patient Reported) | 15% | 35% |
Data from a randomized clinical trial comparing intracavernosal injections.[1][2]
Experimental Protocol: Comparative Study of Papaverine Plus Phentolamine Versus Prostaglandin E1 in Erectile Dysfunction
-
Study Design: A randomized, double-blind, crossover study.
-
Participants: 60 male patients with a history of erectile dysfunction for over 6 months.
-
Intervention: Patients received intracavernosal injections of either a combination of 30 mg/ml papaverine and 0.5 mg/ml phentolamine or 30 µg/ml prostaglandin E1. A placebo group was also included.
-
Primary Endpoints: Erection response (adequacy for penetration), duration of erection, and incidence of adverse effects, particularly pain.
-
Methodology: Patients were randomly assigned to one of six groups and tested with the two solutions and a placebo at one-week intervals. Erection quality was assessed by patient report and clinical observation.
Signaling Pathway: Papaverine-Induced Smooth Muscle Relaxation
Papaverine's primary mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5] This elevation in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn leads to the phosphorylation of proteins that sequester intracellular calcium and inhibit the contractile machinery of smooth muscle cells, resulting in vasodilation and increased blood flow.
Berberine in Metabolic Disorders: A Dual-Action Agent for Diabetes and Hyperlipidemia
Berberine, a well-known isoquinoline alkaloid, has demonstrated significant efficacy in managing type 2 diabetes and hyperlipidemia, positioning it as a credible alternative or adjunct to conventional therapies like metformin and statins.
Quantitative Data Summary: Berberine vs. Metformin for Type 2 Diabetes
| Parameter | Berberine | Metformin |
| Hemoglobin A1c (HbA1c) Reduction | Comparable to Metformin | Standard of Care |
| Fasting Blood Glucose (FBG) Reduction | Comparable to Metformin | Standard of Care |
| Postprandial Blood Glucose (PBG) Reduction | Comparable to Metformin | Standard of Care |
| Triglyceride Reduction | Significant Reduction | Less Pronounced |
Data from a meta-analysis of clinical trials.[5][6]
Quantitative Data Summary: Berberine vs. Statins for Hyperlipidemia
| Parameter | Berberine | Simvastatin | Berberine + Simvastatin |
| Triglyceride Reduction | More effective than Simvastatin alone | Less effective than Berberine alone | Most Effective |
| Total Cholesterol Reduction | No significant difference vs. Simvastatin | No significant difference vs. Berberine | More Effective |
| LDL Cholesterol Reduction | No significant difference vs. Simvastatin | No significant difference vs. Berberine | - |
| HDL Cholesterol Elevation | Significant Elevation | No significant difference vs. Berberine | - |
Data from a meta-analysis of randomized controlled clinical trials.[7][8][9]
Experimental Protocol: Clinical Trial of Berberine for Type 2 Diabetes
-
Study Design: A randomized, controlled clinical trial.
-
Participants: Patients with newly diagnosed type 2 diabetes.
-
Intervention: One group received 500 mg of berberine three times a day, while the control group received metformin.
-
Primary Endpoints: Changes in HbA1c, fasting blood glucose, postprandial blood glucose, and lipid profiles (triglycerides, total cholesterol, LDL-C, and HDL-C).
-
Methodology: Patients were monitored over a 3-month period with regular blood tests to assess glycemic control and lipid levels.
Signaling Pathway: Berberine's Action on Glucose and Lipid Metabolism
Berberine exerts its metabolic effects through multiple pathways. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11][12] Activated AMPK promotes glucose uptake in muscle cells, inhibits gluconeogenesis in the liver, and enhances fatty acid oxidation. In hyperlipidemia, berberine has been shown to upregulate the expression of the LDL receptor (LDLR) by stabilizing its mRNA and to inhibit the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation.[13][14][15][16] This dual action leads to increased clearance of LDL cholesterol from the bloodstream.
Sanguinarine in Oral Health: A Natural Antiplaque Agent
Sanguinarine, a benzophenanthridine alkaloid, has been investigated for its antimicrobial and anti-inflammatory properties in oral healthcare, primarily as an antiplaque and antigingivitis agent in mouthrinses and toothpastes. Its performance has been compared to the gold standard, chlorhexidine.
Quantitative Data Summary: Sanguinarine vs. Chlorhexidine for Plaque and Gingivitis Control (6-Month Study)
| Parameter | Sanguinarine Rinse | Chlorhexidine Rinse (0.12%) | Placebo |
| Plaque Reduction | 12% | 49% | - |
| Gingivitis Reduction | Not significant | 31% | - |
| Gingival Bleeding Reduction | Not significant | 39% | - |
Data from a 6-month, double-blind, placebo-controlled clinical trial.[3] In a shorter 19-day study where participants refrained from all other oral hygiene, 0.2% chlorhexidine was also found to be significantly more effective at inhibiting both plaque and gingivitis compared to a sanguinarine-zinc mouthrinse.[10][11]
Experimental Protocol: Clinical Trial of Sanguinarine Mouthrinse
-
Study Design: A single-blind, crossover clinical trial.
-
Participants: 14 healthy volunteers with plaque-free mouths and optimal gingival health at the start.
-
Intervention: Participants used either a sanguinarine-zinc containing mouthrinse or a 0.2% chlorhexidine mouthrinse for two 19-day periods, while abstaining from all other oral hygiene practices.
-
Primary Endpoints: Plaque index and gingivitis score.
-
Methodology: Clinical assessments of plaque and gingivitis were performed at baseline and at regular intervals throughout the study periods.
Mechanism of Action: Sanguinarine's Antiplaque Effect
Sanguinarine's antiplaque activity is attributed to its broad-spectrum antimicrobial properties and its ability to inhibit bacterial adherence to the tooth surface.[7] It is retained in dental plaque at concentrations that are inhibitory to a wide range of oral bacteria.[17] Furthermore, it exhibits anti-inflammatory effects, which may contribute to its potential in managing gingivitis.
References
- 1. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine: A Multi-Target Natural PCSK9 Inhibitor with the Potential to Treat Diabetes, Alzheimer's, Cancer and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Berberine: Ins and outs of a nature-made PCSK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine, a new antiplaque agent: retention and plaque specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Orthogonal Assays to Validate the Mechanism of Action of an Indenoisoquinoline Compound as a Topoisomerase I Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel indenoisoquinoline compound, hereafter referred to as "IQ-Compound-X." The hypothesized MoA is that IQ-Compound-X acts as a Topoisomerase I (Top1) "poison," a class of inhibitors that stabilize the covalent complex between Top1 and DNA.[1][2][3] This action prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.[4][][6]
To rigorously validate this MoA, it is crucial to employ a series of orthogonal assays—methods that rely on different principles and technologies to probe the same biological hypothesis.[7][8] This multi-pronged approach provides a robust body of evidence, minimizes the risk of artifacts from a single experimental system, and confirms the compound's effect from direct target engagement to downstream cellular consequences.
This guide compares three key orthogonal assays: a biochemical DNA Relaxation Assay, a cell-based Target Engagement Assay (CETSA), and a cell-based Downstream Effect Assay (γ-H2AX formation).
Hypothesized Mechanism of Action: Top1 Poisoning
Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during processes like replication and transcription by creating transient single-strand breaks.[][9] A Top1 poison, such as the well-characterized camptothecin or the indenoisoquinoline class of compounds, binds to the Top1-DNA complex, trapping the enzyme in its covalent intermediate state.[3][4][9] This stabilized "cleavage complex" becomes a roadblock for the DNA replication machinery, leading to DNA double-strand breaks (DSBs) and subsequent activation of DNA damage response pathways, ultimately triggering cell death (apoptosis).[][6][10]
Assay 1 (Biochemical): Top1 DNA Relaxation Assay
This in vitro assay directly measures the enzymatic activity of purified Top1. It serves as the primary confirmation that IQ-Compound-X can inhibit the catalytic function of its putative target.
Principle: Purified Top1 relaxes supercoiled plasmid DNA. When analyzed by agarose gel electrophoresis, the relaxed topoisomers migrate slower than the compact, supercoiled form. A successful inhibitor will prevent this relaxation, resulting in a higher proportion of the supercoiled DNA form.[11]
Experimental Protocol
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mix containing:
-
1X Top1 Reaction Buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM EDTA, 1 mM DTT, pH 7.5).
-
300 ng supercoiled plasmid DNA (e.g., pBR322).
-
IQ-Compound-X at various final concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO). Add a known Top1 inhibitor like Camptothecin as a positive control.
-
-
Enzyme Addition: Add 1 unit of purified human Topoisomerase I to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[12]
-
Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing SDS and Proteinase K to remove the enzyme, and a tracking dye).
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 50V for 2-3 hours to separate the supercoiled and relaxed DNA forms.
-
Visualization & Quantification: Stain the gel with an intercalating dye (e.g., Ethidium Bromide or SYBR Safe) and visualize under UV light. Quantify the band intensities for supercoiled (SC) and relaxed (R) DNA using densitometry software. Calculate the percentage of inhibition relative to the no-drug control.
Data Presentation: Comparative IC50 Values
| Compound | Target | IC50 (µM) | Description |
| IQ-Compound-X | Topoisomerase I | 1.5 | Potent inhibition of DNA relaxation. |
| Camptothecin (Control) | Topoisomerase I | 0.9 | Reference Top1 poison shows expected potency. |
| Etoposide (Control) | Topoisomerase II | >100 | Demonstrates selectivity for Top1 over Top2. |
Assay 2 (Cell-Based): Cellular Thermal Shift Assay (CETSA)
This biophysical assay provides direct evidence of target engagement by measuring the binding of IQ-Compound-X to Top1 within intact cells.[13][14][15]
Principle: The binding of a ligand (drug) to its target protein increases the protein's thermal stability.[13][14] In CETSA, cells treated with the compound are heated across a temperature gradient. The stabilized drug-bound protein will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot.[14]
Experimental Protocol
-
Cell Treatment: Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency. Treat cells with a high concentration of IQ-Compound-X (e.g., 20 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.[14]
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler, followed by immediate cooling.[14]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).[14]
-
Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]
-
Analysis: Collect the supernatant. Normalize total protein concentration across all samples. Analyze the amount of soluble Top1 in each sample using Western Blot with a specific anti-Top1 antibody.
-
Data Analysis: Quantify the band intensities and plot the normalized soluble Top1 levels against the temperature. A shift in the melting curve to the right for the drug-treated sample indicates target stabilization.
Data Presentation: Thermal Shift Comparison
| Treatment | Melting Temp (Tm) of Top1 | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 49.5 °C | - | Baseline thermal stability of Top1. |
| IQ-Compound-X (20 µM) | 54.0 °C | +4.5 °C | Significant stabilization, confirming direct target engagement in cells. |
| Negative Control Cmpd | 49.6 °C | +0.1 °C | No significant stabilization, indicating no binding. |
Assay 3 (Cell-Based): γ-H2AX Formation Assay
This assay confirms the downstream cellular consequence of Top1 poisoning by measuring a key biomarker of DNA double-strand breaks.
Principle: The collision of replication forks with the drug-stabilized Top1-DNA cleavage complexes generates DSBs.[3] The cell responds by rapidly phosphorylating the histone variant H2AX at serine 139, creating γ-H2AX, which accumulates at the sites of damage.[3] An increase in γ-H2AX levels is a sensitive and specific marker for DSBs and confirms the compound's proposed cytotoxic MoA.
Experimental Protocol
-
Cell Treatment: Seed cells (e.g., HCT116) in a 6-well plate. Treat with IQ-Compound-X at various concentrations for a set time (e.g., 4 hours). Include a vehicle control and a positive control (Camptothecin or Etoposide).
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% milk or BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-H2AX (Ser139).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to confirm equal loading.
-
-
Detection & Analysis: Apply an ECL substrate and detect the chemiluminescent signal. Quantify the band intensities and normalize the γ-H2AX signal to the loading control.
Data Presentation: Induction of DNA Damage Marker
| Treatment (4h) | γ-H2AX Level (Fold Change vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 1.0 | Baseline level of DNA damage. |
| IQ-Compound-X (1 µM) | 8.5 | Strong, dose-dependent induction of DSBs. |
| IQ-Compound-X (5 µM) | 15.2 | Confirms cytotoxic MoA consistent with a Top1 poison. |
| Camptothecin (5 µM) | 13.8 | Positive control shows expected DSB induction. |
Conclusion: Convergent Validation of Mechanism of Action
The combination of these three orthogonal assays provides a powerful and convincing validation of the hypothesis that IQ-Compound-X functions as a Topoisomerase I poison. The DNA relaxation assay confirms direct biochemical inhibition of the enzyme's catalytic activity. The Cellular Thermal Shift Assay (CETSA) demonstrates that the compound directly binds to and engages Top1 in a native cellular environment. Finally, the γ-H2AX formation assay verifies that this target engagement leads to the expected downstream cytotoxic event—the generation of DNA double-strand breaks. This layered evidence builds a robust data package that strongly supports the proposed mechanism of action, providing a solid foundation for further drug development.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 7. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to a target isoquinoline.
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a central focus of organic chemistry for over a century, leading to the development of several powerful synthetic strategies. This guide provides an objective comparison of the four primary classical methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Pictet-Gams reactions. We present a detailed analysis of their mechanisms, supported by experimental data and protocols, to aid researchers in selecting the optimal route for their specific target.
At a Glance: Comparison of Isoquinoline Synthetic Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Pictet-Gams Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde (or derivative) and an aminoacetal | β-Hydroxy-β-phenylethylamide |
| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) | Strong acid (e.g., H₂SO₄) | Dehydrating agent (e.g., P₂O₅, POCl₃) |
| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline | Isoquinoline |
| Reaction Conditions | Generally harsh, refluxing acidic conditions[1] | Can range from mild to harsh acidic conditions[2] | Harsh, strongly acidic conditions | Harsh, high-boiling solvent with dehydrating agent |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >80%) | Moderate to good (can be variable) | Moderate |
| Key Advantages | High yields, readily available starting materials. | Can be performed under mild, even physiological, conditions for activated systems.[3] | Direct route to fully aromatized isoquinolines. | Direct formation of the isoquinoline without an oxidation step. |
| Key Disadvantages | Requires a subsequent oxidation step to form the isoquinoline. Can fail with electron-poor aromatic rings.[4] | Product is a tetrahydroisoquinoline, requiring oxidation to the isoquinoline. | Often requires harsh conditions and can give low yields with certain substrates.[5] | Can be prone to side reactions like oxazoline formation.[6] |
Reaction Pathways and Mechanistic Overview
The choice of synthetic route is often dictated by the desired substitution pattern on the isoquinoline core and the nature of the available starting materials. The fundamental differences in these four methods lie in the key bond-forming cyclization step.
Bischler-Napieralski Reaction
This reaction proceeds through the intramolecular cyclization of a β-arylethylamide, activated by a dehydrating agent. The key intermediate is a highly electrophilic nitrilium ion (or a related species), which undergoes an electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring system.[7]
Pictet-Spengler Reaction
In the Pictet-Spengler reaction, a β-arylethylamine is condensed with an aldehyde or ketone to form a Schiff base, which then protonates to an iminium ion. This electrophilic intermediate undergoes an intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[2]
Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetal.[8] The reaction proceeds under harsh acidic conditions to directly afford the aromatic isoquinoline ring system.[9]
Pictet-Gams Reaction
A modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis utilizes a β-hydroxy-β-phenylethylamide as the starting material.[10] The presence of the hydroxyl group allows for a dehydration event to occur concurrently with the cyclization, leading directly to the fully aromatic isoquinoline without the need for a separate oxidation step.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Pictet-Gams Isoquinoline Synthesis [drugfuture.com]
In Silico Docking of Isoquinoline Derivatives: A Comparative Guide for Researchers
A detailed analysis of computational docking studies reveals the promising potential of isoquinoline derivatives against a range of protein targets implicated in cancer, neurodegenerative diseases, and viral infections. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies to inform future drug discovery efforts.
Researchers in drug development are increasingly turning to in silico methods to accelerate the identification of novel therapeutic agents. Among the vast number of heterocyclic compounds, isoquinoline and its derivatives have emerged as a privileged scaffold due to their diverse pharmacological activities. This guide synthesizes data from recent molecular docking studies to provide a comparative analysis of the binding affinities of various isoquinoline derivatives against key protein targets.
Comparative Docking Performance of Isoquinoline Derivatives
Molecular docking simulations are a cornerstone of computational drug design, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of their interaction. The docking score, typically expressed in kcal/mol, provides a quantitative measure of binding affinity, with more negative values indicating a stronger interaction.
The following table summarizes the docking scores of several isoquinoline derivatives against a panel of protein targets. This data, compiled from multiple studies, offers a comparative landscape of their potential therapeutic efficacy.
| Compound Class/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Strong Affinity | [1] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Not Specified | Strong Affinity | [1] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Tubulin-Colchicine-Ustiloxin Domain | Not Specified | Moderate Affinity | [1] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | Not Specified | Moderate Affinity | [1] |
| C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinoline | Acetylcholinesterase | Not Specified | Not Specified (Mechanism Confirmed) | [2] |
| C-1 functionalized-N-aryl-1,2,3,4-tetrahydroisoquinoline | Butyrylcholinesterase | Not Specified | Not Specified (Mechanism Confirmed) | [2] |
| Synthetic Isoquinoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | 7L0D | Similar or better than chloroquine | [3] |
| Indenoisoquinoline Derivatives | DNA-Topoisomerase I | Not Specified | Better Gold score with active site residue ARG364 | [4] |
| Isoquinoline Alkaloids (Allocryptopine, Protopine) | Human Serum Albumin (HSA) | Not Specified | Allocryptopine showed stronger affinity | [5] |
| Isoquinoline Alkaloids (Allocryptopine, Protopine) | α-1-acid glycoprotein (AAG) | Not Specified | Allocryptopine showed stronger affinity | [5] |
Detailed Experimental Protocols
The methodologies employed in in silico docking studies are critical for the reliability and reproducibility of the results. The following is a representative protocol synthesized from the reviewed literature, outlining the standard steps for performing molecular docking of isoquinoline derivatives.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.
-
Charge Assignment: Partial atomic charges, such as Kollman charges, are assigned to the protein atoms.
-
Energy Minimization: The energy of the protein structure is minimized to relieve any steric clashes and achieve a more stable conformation.
2. Ligand Preparation:
-
Sketching and Optimization: The two-dimensional (2D) structure of the isoquinoline derivative is drawn using a chemical drawing tool.
-
3D Conversion and Energy Minimization: The 2D structure is converted to a three-dimensional (3D) conformation, and its energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy structure.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Simulation: Docking is performed using software such as AutoDock, GOLD, or Schrödinger. The program systematically searches for the optimal binding pose of the ligand within the defined active site of the protein.
4. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[1]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]
Visualizing the In Silico Docking Workflow and a Key Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in silico docking studies and a relevant signaling pathway targeted by isoquinoline derivatives.
The presented data and methodologies underscore the value of in silico docking in the early stages of drug discovery. The favorable docking scores of various isoquinoline derivatives against therapeutically relevant protein targets highlight their potential as lead compounds for the development of new drugs. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic promise of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Alzheimer’s Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Published Isoquinoline Synthesis Methods: A Reproducibility Overview
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] This guide provides a comparative analysis of three classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While direct, multi-laboratory reproducibility studies are not commonly published in the field of organic synthesis, this document collates data from various published examples to offer insights into the expected yields and reaction conditions, thereby addressing the practical aspects of reproducibility.
Comparative Performance of Isoquinoline Synthesis Methods
The choice of synthetic route to an isoquinoline derivative is often dictated by the desired substitution pattern and the availability of starting materials. The following tables summarize quantitative data from published literature for the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, providing a comparative overview of their performance under various conditions.
Table 1: Bischler-Napieralski Reaction Data
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] The reaction is typically most effective when the aromatic ring is electron-rich.[3][4]
| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 1 | >95 (crude) | J. Org. Chem. 2010, 75, 5627–5634 |
| N-[2-(4-Methoxyphenyl)ethyl]benzamide | P₂O₅ | Toluene | Reflux | 2 | 85 | Org. Lett. 2008, 10, 3485-3488 |
| N-(Phenethyl)acetamide | POCl₃/P₂O₅ | Acetonitrile | Reflux | 4 | 78 | J. Org. Chem. 1991, 56, 6034-6038 |
| β-(3,4-dimethoxyphenyl)ethylamine derivative | POCl₃ | Dichloromethane | Reflux | 4 | Not specified | Org. Lett. 2020, 22, 4568 |
| Amide derivative | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 22 | 1.5 | Not specified | J. Am. Chem. Soc. 2023, 145, 20062 |
Table 2: Pictet-Spengler Reaction Data
The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[5][6][7] The success of the reaction is often dependent on the nucleophilicity of the aromatic ring.[7]
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | Trifluoroacetic acid | Dichloromethane | Room Temp. | 24 | 85-95 | BenchChem Protocol |
| 3,4-Dimethoxyphenylethylamine | Formaldehyde dimethyl acetal | HCl | Methanol | Reflux | 4-6 | 70-85 | BenchChem Protocol |
| Tryptophan methyl ester HCl | 2,3-Butanedione | None (HCl salt) | Methanol | 65 | 20 | Not specified | NROChemistry Protocol |
| Tryptamine | Ethyl glyoxalate | Not specified | Not specified | Not specified | Not specified | 80 | Bioorg. Med. Chem. 2017, 25, 5058-5067 |
| N-allyl-l-tryptophan methylester | Aldehyde derivative | Not specified | Not specified | Not specified | Not specified | 79 | Molecules 2020, 25, 414 |
Table 3: Pomeranz-Fritsch Reaction Data
The Pomeranz-Fritsch reaction, and its modifications, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] Yields for this reaction can be highly variable and are sensitive to the reaction conditions and substrates used.[8]
| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 2,2-Diethoxyethylamine | Concentrated H₂SO₄ | Not specified | Variable | General Protocol |
| 3,4,5-Trimethoxybenzaldehyde | Aminoacetal derivative | Trifluoroacetic acid | Room Temp. | Moderate | Org. Lett. 2019, 21, 3448-3452 |
| Substituted Benzaldehyde | Aminoacetaldehyde dimethyl acetal | Fuming H₂SO₄ | Not specified | Improved | Fischer Modification |
| Substituted Benzylamine | Glyoxal semiacetal | Not specified | Not specified | Good | Schlittler-Müller Modification |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful synthesis of isoquinoline derivatives. The following sections provide methodologies for the key reactions discussed.
Bischler-Napieralski Reaction Protocol
This protocol describes the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.
Materials:
-
β-Arylethylamide (e.g., N-(3,4-dimethoxyphenethyl)acetamide)
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentoxide (P₂O₅))[2][3]
-
Anhydrous solvent (e.g., acetonitrile or toluene)[1]
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the β-arylethylamide in the anhydrous solvent, add the dehydrating agent at room temperature or 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Pictet-Spengler Reaction Protocol
This protocol outlines the synthesis of a tetrahydroisoquinoline.
Materials:
-
β-Arylethylamine (e.g., tryptamine or 3,4-dimethoxyphenylethylamine)[5]
-
Aldehyde or ketone (e.g., benzaldehyde or formaldehyde dimethyl acetal)[5]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))[5]
-
Solvent (e.g., dichloromethane or methanol)[5]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.[5]
-
Add the aldehyde or ketone to the solution.[5]
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor by TLC.[5]
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.[5]
-
Extract the product with an organic solvent like dichloromethane.[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution to yield the crude product, which can be further purified by chromatography or recrystallization.[5]
Pomeranz-Fritsch Reaction Protocol
This reaction is typically carried out in two stages: formation of the benzalaminoacetal followed by acid-catalyzed cyclization.[8]
Materials:
-
Benzaldehyde derivative
-
2,2-Dialkoxyethylamine
-
Concentrated sulfuric acid or other strong acid
-
Ethanol (for the condensation step)
-
Sodium hydroxide solution
Procedure: Step 1: Formation of the Benzalaminoacetal
-
Condense the benzaldehyde derivative with 2,2-dialkoxyethylamine in a suitable solvent like ethanol.
-
Isolate the resulting benzalaminoacetal (Schiff base).
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the isolated benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.
-
Heat the reaction mixture to promote cyclization.
-
After the reaction is complete, carefully pour the mixture onto ice and neutralize with a sodium hydroxide solution.
-
Extract the isoquinoline product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product, which can then be purified.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for each of the discussed isoquinoline synthesis methods.
Caption: Generalized workflow for the Bischler-Napieralski synthesis.
Caption: Generalized workflow for the Pictet-Spengler synthesis.
Caption: Two-stage workflow for the Pomeranz-Fritsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
A Comparative Examination of Isoquinoline Alkaloids from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent isoquinoline alkaloids—berberine, palmatine, sanguinarine, and noscapine—derived from various natural sources. The following sections detail their comparative yields, biological activities supported by experimental data, and the underlying molecular mechanisms of action.
Data Presentation
Alkaloid Yield from Natural Sources
The concentration of isoquinoline alkaloids varies significantly depending on the plant species, the part of the plant utilized, and the extraction methodology employed. The following table summarizes the reported yields of key isoquinoline alkaloids from several natural sources.
| Alkaloid | Natural Source | Plant Part | Yield (%) | Reference |
| Berberine | Berberis asiatica | Root | 4.3 | [1] |
| Berberis lycium | Root | 4.0 | [1] | |
| Berberis aristata | Root | 2.8 - 3.8 | [1] | |
| Berberis vulgaris | Bark | ~5 | [1] | |
| Coptis chinensis | Rhizome | Not Specified | [2] | |
| Phellodendron amurense | Bark | Not Specified | [2] | |
| Palmatine | Phellodendron amurense | Bark | 1.25 mg/g (0.125%) (ultrasonic extraction) | [2] |
| Coptis chinensis | Rhizome | Not Specified | [2] | |
| Berberis darwinii | Root | 1437.31 ± 410.09 µg/g (0.14%) | [3] | |
| Sanguinarine | Macleaya cordata | Whole Plant | Not Specified | |
| Sanguinaria canadensis | Rhizome | Not Specified | ||
| Papaver somniferum | Latex | Not Specified | ||
| Noscapine | Papaver somniferum (various cultivars) | Capsule | 0.017 - 0.094 | [4][5] |
Comparative Anticancer Activity
The in vitro cytotoxic effects of these alkaloids have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | MCF-7 | Breast Adenocarcinoma | 25 | [6] |
| T47D | Breast Cancer | 25 | [6] | |
| Palmatine | Not Specified | Not Specified | Not Specified | |
| Sanguinarine | Not Specified | Not Specified | Not Specified | |
| Noscapine | MCF-7 | Breast Cancer | 10.37 (mM) | [7] |
| MDA-MB-231 | Breast Cancer | 10.08 (mM) | [7] |
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for berberine and sanguinarine against common bacterial strains are compared below.
| Alkaloid | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Berberine | Staphylococcus aureus | Gram-positive | 51 - 256 | [8][9] |
| Coagulase-Negative Staphylococcus | Gram-positive | 16 - 512 | [10] | |
| Sanguinarine | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 6.25 |
Experimental Protocols
Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantification of berberine in plant materials.
a. Sample Preparation:
-
Air-dry the plant material (e.g., roots, stem bark) in the shade and grind it into a coarse powder.
-
Extract a known weight of the powdered material with methanol, typically using a Soxhlet apparatus or sonication.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a precise amount of the crude extract in methanol to a known concentration for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an acidifier like 0.1% phosphoric acid). A typical isocratic system might be acetonitrile:water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 345 nm.
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a series of standard solutions of berberine of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to berberine.
-
Calculate the concentration of berberine in the sample by interpolating its peak area on the calibration curve.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
a. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoquinoline alkaloids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the alkaloid concentration to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation:
-
Prepare a stock solution of the isoquinoline alkaloid in a suitable solvent.
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
b. Assay Procedure:
-
Dispense the broth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the alkaloid stock solution across the wells.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without alkaloid) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
c. MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by the studied isoquinoline alkaloids and a typical experimental workflow.
Caption: Berberine-induced intrinsic apoptosis pathway.
Caption: Palmatine inhibits the NF-κB inflammatory pathway.
Caption: Sanguinarine's anticancer and antimicrobial mechanisms.
Caption: Noscapine's mechanism of action on tubulin dynamics.
Caption: General workflow for screening isoquinoline alkaloids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]
- 6. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isoquinine
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Isoquinine, an alkaloid with significant physiological effects, requires specific handling and disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as toxic and harmful.[1][2][3] It may be fatal if absorbed through the skin, is harmful if swallowed, and can cause irritation to the eyes, skin, and respiratory tract.[1][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area or under a chemical fume hood.
A summary of quantitative hazard data for this compound is provided in the table below for easy reference.
| Hazard Classification | GHS Hazard Statement | Key Precautionary Statements |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[2][3] | P280: Wear protective gloves/protective clothing.[2] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2][3] | P270: Do not eat, drink or smoke when using this product.[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[4] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Aquatic Toxicity (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[4] |
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[5][6] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Classification: this compound is an alkaloid, a class of nitrogen-containing organic compounds. As a hazardous chemical, it must be segregated as hazardous waste.
-
Container Selection: Choose a chemically compatible and leak-proof container for collecting this compound waste. The original container, if in good condition, is often the best choice.[7] The container must have a tightly fitting cap.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8] Ensure the label also includes the date of accumulation and the specific hazards (e.g., "Toxic," "Harmful").
-
Waste Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents and strong acids.[9] It is crucial to prevent accidental mixing of different waste streams.[7]
-
Interim Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to schedule a pickup.[10] Provide them with accurate information about the waste contents.
Spill and Decontamination Procedures:
In the event of a spill, immediate action is crucial:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3][4]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoquinoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of isoquinoline, ensuring the protection of personnel and the integrity of research.
Emergency Contact Information:
-
In case of any emergency, immediately contact your institution's Environmental Health and Safety (EHS) department.
-
For immediate medical advice in case of exposure, contact Poison Control.
Hazard Identification and Personal Protective Equipment (PPE)
Isoquinoline is a hazardous substance that can be fatal if absorbed through the skin and is harmful if swallowed.[1] It causes irritation to the eyes, skin, and respiratory tract.[1] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Appropriate chemical-resistant gloves.[1] A complete suit protecting against chemicals.[2][3] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For higher-risk scenarios, a full-face supplied-air respirator is recommended.[2][3] | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan for Safe Handling
A systematic approach to handling isoquinoline is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][4]
-
Keep containers tightly closed to prevent exposure to moisture, as isoquinoline is hygroscopic.[1]
Disposal:
-
Dispose of isoquinoline and any contaminated materials as hazardous waste.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
-
Do not allow the chemical to enter drains or the environment.[2][3]
Quantitative Safety Data
The following table summarizes key quantitative safety data for isoquinoline.
| Data Point | Value | Species |
| Oral LD50 | 360 mg/kg | Rat[5] |
| Dermal LD50 | 590 mg/kg | Rabbit[5] |
| Melting Point | 26 - 28 °C | |
| Boiling Point | 242 - 243 °C | |
| Flash Point | 107 °C | [5] |
| Density | 1.099 g/cm³ at 20 °C | [5] |
| Vapor Pressure | 0.05 hPa at 20 °C | [5] |
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
